Tolebrutinib
説明
特性
IUPAC Name |
4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEUOFPEZFUWRF-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971920-73-6 | |
| Record name | Tolebrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971920736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLEBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZ82ZYY9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical Development and Discovery of Tolebrutinib
This technical guide provides a comprehensive overview of the preclinical development and discovery of this compound (SAR442168), an investigational, orally available, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor. This compound is currently under investigation for the treatment of relapsing and progressive forms of multiple sclerosis (MS).[1][2] This document details the mechanism of action, key preclinical experiments, and associated quantitative data that formed the scientific basis for its progression into clinical trials.
Introduction: Targeting Neuroinflammation in Multiple Sclerosis
Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[3] Both the adaptive and innate immune systems are implicated in the pathology of MS. B cells and myeloid cells, including microglia, are key drivers of the neuroinflammation that leads to lesion formation and disability progression.[4][5]
Bruton's tyrosine kinase is a critical enzyme in the signaling pathways of these immune cells.[5][6] this compound was developed as a potent and selective covalent inhibitor of BTK, designed to cross the blood-brain barrier and modulate the activity of immune cells in both the periphery and the CNS.[7][8]
Mechanism of Action: Inhibition of BTK Signaling
This compound is an irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[8] This binding event permanently inactivates the kinase, thereby blocking downstream signaling pathways that are essential for the activation, proliferation, and survival of B cells and myeloid cells.[6][9] By inhibiting BTK in B cells, this compound is thought to reduce the production of autoantibodies and pro-inflammatory cytokines.[6] In microglia, the resident immune cells of the CNS, BTK inhibition is hypothesized to suppress the chronic inflammation that contributes to the progression of MS.[1][10]
Caption: BTK Signaling Pathway and this compound's Point of Intervention.
Preclinical Pharmacology: In Vitro and In Vivo Characterization
Extensive preclinical studies were conducted to evaluate the potency, selectivity, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. These studies included in vitro kinase and cellular assays, as well as in vivo assessments in animal models, including non-human primates.[11][12]
This compound's potency was assessed in both biochemical and cellular assays, demonstrating potent inhibition of BTK. Comparative analyses were performed against other BTK inhibitors in clinical development for MS, such as evobrutinib and fenebrutinib.[11][13]
Table 1: In Vitro Potency of BTK Inhibitors
| Parameter | This compound | Evobrutinib | Fenebrutinib |
| Mechanism | Covalent, Irreversible | Covalent, Irreversible | Reversible |
| Kinase Assay (K_inact/K_i) (nM⁻¹*s⁻¹) | 4.37 x 10⁻³ | 6.82 x 10⁻⁵ | N/A |
| Kinase Assay (K_i) (nM) | N/A | N/A | 4.7 |
| Cellular Assay (IC₅₀, B-cell activation) (nM) | 0.7 - 3.2 | 33.5 - 80.9 | 2.9 - 19.8 |
| Cellular Assay (IC₅₀, Microglia) (nM) | 0.7 | N/A | N/A |
| Data compiled from multiple sources.[8][11][13][14][15][16] |
The results from in vitro kinase assays indicated that this compound reacts with BTK approximately 64-65 times faster than evobrutinib and about 1,780 times faster than fenebrutinib's association rate.[7][11] This high reactivity translates to potent inhibition in cellular assays measuring B-cell activation.[13][14]
A key design feature of this compound is its ability to penetrate the CNS.[7] This was evaluated in non-human primates (cynomolgus macaques) by measuring drug concentrations in the cerebrospinal fluid (CSF) following oral administration.[17]
Table 2: CNS Pharmacokinetics in Non-Human Primates (10 mg/kg single oral dose)
| Parameter | This compound | Evobrutinib | Fenebrutinib |
| CSF Concentration (ng/mL) | 4.8 | 3.2 | 12.9 |
| Brain/Plasma Unbound Fraction (k_p,uu CSF) | 0.40 | 0.13 | 0.15 |
| Estimated IC₉₀ (ng/mL) | 3.1 | 144 | 40.6 |
| CSF Concentration vs. IC₉₀ | Exceeded | Not Reached | Not Reached |
| Data compiled from multiple sources.[14][15][17] |
These preclinical data demonstrated that while all three tested BTK inhibitors achieved some level of CSF exposure, only this compound reached concentrations that exceeded the estimated IC₉₀ required for substantial target engagement within the CNS.[12][17]
Experimental Protocols
-
Kinase Assays: The relative potency of covalent inhibitors was determined by measuring the rate of inactivation of the BTK enzyme (K_inact/K_i). For the reversible inhibitor fenebrutinib, the inhibitory constant (K_i) was determined. These assays typically involve incubating the purified BTK enzyme with the inhibitor and a substrate, then measuring the resulting kinase activity.[7][14]
-
Cellular Assays (B-cell activation): The half-maximal inhibitory concentration (IC₅₀) was determined in assays measuring antigen-stimulated B-cell activation. This involves treating B-cell lines (e.g., Ramos B cells) or primary B cells with the BTK inhibitor, stimulating the B-cell receptor, and then measuring a downstream signaling event, such as calcium mobilization or the expression of activation markers (e.g., CD69).[8][11]
-
Non-Human Primate Model: Healthy male cynomolgus monkeys were used in a crossover study design. A single oral dose of 10 mg/kg of this compound, evobrutinib, or fenebrutinib was administered.[17]
-
CSF and Plasma Sampling: Serial samples of blood and CSF were collected over a specified time course.
-
Bioanalysis: Drug concentrations in plasma and CSF were quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including maximum concentration (C_max), time to maximum concentration (T_max), and the brain/plasma unbound fraction (k_p,uu CSF), were calculated. These exposure levels were then compared to the in vitro potency values (IC₅₀ and IC₉₀) to estimate the degree of target engagement in the CNS.[14][17]
Caption: Preclinical Development Workflow for this compound.
First-in-Human Studies
The promising preclinical data supported the advancement of this compound into Phase 1 clinical trials in healthy volunteers. These studies confirmed that this compound was well-tolerated and achieved dose-dependent BTK occupancy in peripheral blood mononuclear cells.[5][18] Importantly, CSF exposure was demonstrated in humans, with a single 120 mg dose resulting in concentrations above the cellular IC₉₀, confirming the potential for CNS target engagement.[18]
Table 3: Phase 1 BTK Occupancy in Healthy Volunteers (Single Dose)
| This compound Dose | Maximal Mean BTK Occupancy |
| 60 mg | 96% ± 2% |
| 120 mg | 97% ± 0% |
| Data from a Phase 1 study in healthy volunteers.[18] |
Conclusion
The preclinical development of this compound was guided by a translational approach focused on optimizing potency and CNS exposure.[14] In vitro studies established its high potency and rapid inactivation of the BTK enzyme compared to other BTK inhibitors.[7][11] Subsequent in vivo studies in non-human primates provided critical evidence of its superior ability to cross the blood-brain barrier and achieve concentrations sufficient for meaningful target engagement within the central nervous system.[2][17] These foundational preclinical findings provided a strong rationale for the investigation of this compound in Phase 2 and 3 clinical trials for multiple sclerosis, with the aim of targeting both peripheral and central mechanisms of neuroinflammation.[4]
References
- 1. This compound | MS Canada [mscanada.ca]
- 2. New preclinical this compound data demonstrated superior brain penetration and potency – Consortium of Multiple Sclerosis Centers [mscare.org]
- 3. grandviewresearch.com [grandviewresearch.com]
- 4. Safety and efficacy of this compound, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor this compound (PRN2246, SAR442168) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.univr.it [iris.univr.it]
- 9. This compound | MS Trust [mstrust.org.uk]
- 10. nationalmssociety.org [nationalmssociety.org]
- 11. New preclinical this compound data demonstrated superior brain penetration and potency [sanofi.com]
- 12. biopharma-asia.com [biopharma-asia.com]
- 13. physiciansweekly.com [physiciansweekly.com]
- 14. Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A phase I trial assessing the safety, pharmacokinetics, cerebrospinal fluid penetrance, and food effect of BTK inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New preclinical this compound data demonstrated superior [globenewswire.com]
- 18. Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor this compound (PRN2246, SAR442168) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bruton's Tyrosine Kinase in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of Bruton's tyrosine kinase (BTK) in the complex landscape of neuroinflammation. BTK, a non-receptor tyrosine kinase, has emerged as a critical mediator in the pathophysiology of various neuroinflammatory and neurodegenerative diseases.[1][2] This document details the underlying molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies of BTK inhibitors, provides an overview of relevant experimental protocols, and visualizes complex signaling pathways and workflows.
The Central Role of BTK in Neuroimmune Crosstalk
Bruton's tyrosine kinase is a key intracellular signaling molecule predominantly expressed in hematopoietic cells, including B lymphocytes and myeloid cells such as microglia.[3][4] Its function is integral to both the adaptive and innate immune systems, positioning it as a crucial nexus in the inflammatory cascades that contribute to neurological damage.[5][6] In the central nervous system (CNS), BTK is expressed in microglia, the resident immune cells, and its expression is upregulated in neuroinflammatory conditions.[7][8][9]
BTK's involvement in neuroinflammation is multifaceted:
-
Microglial Activation: In microglia, BTK is a key component of signaling pathways downstream of Toll-like receptors (TLRs) and Fc receptors.[6][8][10] Activation of these pathways via BTK leads to the production of pro-inflammatory cytokines, chemokines, and reactive oxygen species, contributing to a neurotoxic environment.[2][6] BTK inhibition has been shown to dampen these pro-inflammatory responses.[4][8]
-
B-Cell Function: BTK is essential for B-cell receptor (BCR) signaling, which governs B-cell development, proliferation, and activation.[3][11][12][13] In neuroinflammatory diseases like multiple sclerosis (MS), pathogenic B-cells contribute to disease progression through antigen presentation and the production of pro-inflammatory cytokines.[12] BTK inhibitors can modulate these aberrant B-cell functions.
-
NLRP3 Inflammasome Activation: BTK has been identified as an essential component for the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18.[1][7][14] BTK can directly interact with NLRP3 and its adaptor protein ASC.[7][14]
-
Blood-Brain Barrier Permeability: Some studies suggest that BTK inhibitors may modulate the integrity of the blood-brain barrier (BBB), potentially influencing the infiltration of peripheral immune cells into the CNS.[15]
The development of BTK inhibitors that can penetrate the CNS offers a promising therapeutic strategy to concurrently target both peripheral and central inflammatory processes.[5][16][17]
BTK Signaling Pathways in Neuroinflammation
The following diagrams illustrate the key signaling pathways involving BTK in the context of neuroinflammation.
B-Cell Receptor (BCR) Signaling Pathway
Caption: BTK is a critical component of the B-cell receptor signaling cascade.
Fc Receptor (FcγR) and Toll-Like Receptor (TLR) Signaling in Microglia
Caption: BTK integrates signals from FcγR and TLRs in microglia.
Quantitative Data on BTK Inhibitors in Neuroinflammation
The following tables summarize key quantitative data from preclinical and clinical studies of various BTK inhibitors in the context of neuroinflammation.
Preclinical Data of BTK Inhibitors
| BTK Inhibitor | Animal Model | Key Findings | Reference |
| Evobrutinib | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced disease severity, decreased CNS-infiltrating pro-inflammatory macrophages. | [18] |
| Toxic Demyelination Model | Promoted clearance of myelin debris by microglia, accelerating remyelination. | [4] | |
| Fenebrutinib | EAE | Significantly reduced clinical severity when administered prophylactically. | [7] |
| Tolebrutinib | Chronic White Matter Ischemia | Suppressed microglial activation and neuroinflammation, ameliorated cognitive impairment. | [15] |
| Ibrutinib | Stress-induced Anxiety Model | Attenuated neuroinflammation and anxiogenic behavior. | [19] |
| Zanubrutinib | Neuromyelitis Optica Spectrum Disorder (NMOSD) Model | Ameliorated demyelination, edema, and axonal injury. | [20] |
Clinical Trial Data of BTK Inhibitors in Multiple Sclerosis
| BTK Inhibitor | Phase | Key Findings | Reference |
| Evobrutinib | Phase II | Reduced cumulative number of Gadolinium-enhancing (Gd+) lesions compared to placebo. | [17] |
| Phase III | Failed to show superiority over teriflunomide in reducing annualized relapse rate. | [21] | |
| Fenebrutinib | Phase II (FENopta OLE) | At 48 weeks, 96% of patients were relapse-free; 99% were free of T1 Gd+ lesions. | [22][23] |
| This compound | Phase III (GEMINI trials) | Did not meet primary endpoint of reducing annualized relapse rate compared to teriflunomide, but showed a delay in disability progression. | [24] |
| Phase III (HERCULES trial - non-relapsing SPMS) | Met primary endpoint, showing a significant delay in time to disability progression. | [24] |
Experimental Protocols for Studying BTK in Neuroinflammation
This section provides an overview of key experimental methodologies used to investigate the role of BTK in neuroinflammation.
Western Blotting for Phospho-BTK
Objective: To quantify the activation of BTK by measuring its phosphorylation at key tyrosine residues (e.g., Y223).[25][26]
Methodology Overview:
-
Sample Preparation: Lyse microglia or B-cells treated with or without a BTK inhibitor and/or a stimulus (e.g., LPS, anti-IgM). It is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.[27]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate 40-50 µg of total protein per lane on an SDS-polyacrylamide gel.[25][28]
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for at least 1 hour to prevent non-specific antibody binding. Avoid using milk or phosphate-based buffers as they can interfere with phospho-specific antibodies.[27]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-p-BTK Y223) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total BTK to normalize the phospho-BTK signal.
Immunohistochemistry/Immunofluorescence for BTK in Brain Tissue
Objective: To visualize the expression and localization of BTK in specific cell types (e.g., microglia) within brain tissue from animal models or human patients.
Methodology Overview:
-
Tissue Preparation: Perfuse animals and fix the brain tissue in 4% paraformaldehyde. Cryoprotect the tissue in sucrose solutions before sectioning on a cryostat or microtome.
-
Antigen Retrieval: For some antibodies, an antigen retrieval step (e.g., heating in citrate buffer) may be necessary to unmask the epitope.
-
Permeabilization and Blocking: Permeabilize the tissue sections with a detergent (e.g., 0.25% Triton X-100) and then block with a solution containing normal serum to reduce non-specific binding.[15]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against BTK overnight at 4°C. For co-localization studies, incubate with antibodies against cell-specific markers (e.g., Iba1 for microglia, CD20 for B-cells).
-
Secondary Antibody Incubation: After washing, incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a confocal or fluorescence microscope.
RNA Sequencing of Microglia Treated with a BTK Inhibitor
Objective: To identify the transcriptional signature associated with BTK inhibition in microglia and understand its impact on neuroinflammatory pathways.[29][30]
Methodology Overview:
-
Cell Culture and Treatment: Culture primary microglia or iPSC-derived microglia and treat with a BTK inhibitor or vehicle control, followed by stimulation with an inflammatory agent (e.g., immune complexes, LPS).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit, ensuring high purity and integrity.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated upon BTK inhibitor treatment.
-
Pathway Analysis: Use bioinformatics tools to identify the biological pathways and gene networks that are enriched in the differentially expressed genes.
-
Experimental and Logical Workflows
The following diagrams illustrate typical experimental and logical workflows for investigating the role of BTK in neuroinflammation.
In Vitro Investigation of BTK Function in Microglia
Caption: A typical workflow for studying the effects of BTK inhibitors on microglia in vitro.
Preclinical Evaluation of a BTK Inhibitor in an EAE Model
References
- 1. BTK operates a phospho-tyrosine switch to regulate NLRP3 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Bruton's tyrosine kinase is essential for NLRP3 inflammasome activation and contributes to ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BTK inhibition limits microglia-perpetuated CNS inflammation and promotes myelin repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. Frontiers | Targeting the NLRP3 Inflammasome via BTK [frontiersin.org]
- 15. Bruton’s tyrosine kinase inhibition ameliorated neuroinflammation during chronic white matter ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eurekaselect.com [eurekaselect.com]
- 18. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bruton’s tyrosine kinase drives neuroinflammation and anxiogenic behavior in mouse models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Bruton tyrosine kinase inhibitors in multiple sclerosis: evidence and expectations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Roche’s BTK inhibitor shines in multiple sclerosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 23. Roche reports positive 48-week results for BTK inhibitor in relapsing MS [synapse.patsnap.com]
- 24. BTK inhibitors Update: this compound Phase 3 Clinical Trial Results - Rocky Mountain MS Center [mscenter.org]
- 25. 2.4. Western blot analysis [bio-protocol.org]
- 26. Inhibition of Bruton’s Tyrosine Kinase Modulates Microglial Phagocytosis: Therapeutic Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 28. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 29. neurology.org [neurology.org]
- 30. BTK regulates microglial function and neuroinflammation in human stem cell models and mouse models of multiple sclerosis [ideas.repec.org]
Tolebrutinib's Reach: An In-Depth Technical Guide to its Molecular and Cellular Targets Beyond BTK
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the molecular and cellular targets of Tolebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, with a specific focus on its interactions beyond its primary target. This compound's broader kinase activity profile suggests a complex mechanism of action with potential implications for its therapeutic efficacy and safety profile in the treatment of multiple sclerosis and other autoimmune disorders.
Introduction: The Evolving Landscape of BTK Inhibition
Bruton's tyrosine kinase is a critical signaling enzyme in B lymphocytes and myeloid cells, making it a prime therapeutic target for a range of autoimmune diseases.[1][2] this compound is an oral, brain-penetrant, irreversible BTK inhibitor that has demonstrated efficacy in reducing disease activity in multiple sclerosis.[3][4][5] While its primary mechanism of action is the potent and durable inhibition of BTK, emerging evidence indicates that this compound's therapeutic effects may be influenced by its engagement with other kinases. This guide delves into these off-target interactions, providing a detailed analysis of the molecular and cellular pathways involved.
Quantitative Analysis of this compound's Kinase Inhibition Profile
In vitro kinase screening assays have revealed that this compound is a potent inhibitor of not only BTK but also a select group of other kinases. This broader activity profile distinguishes it from more selective BTK inhibitors.[6] The following table summarizes the known kinase targets of this compound, providing a quantitative measure of its inhibitory activity.
| Target Kinase | Family | IC50 (nM) |
| BTK | Tec | < 4 |
| BLK | Src | ≤ 4 |
| TEC | Tec | ≤ 4 |
| BMX | Tec | ≤ 4 |
| TXK | Tec | ≤ 4 |
| ERBB4 | EGFR | ≤ 4 |
| EGFR | EGFR | ≤ 4 |
| Table 1: Kinase Inhibition Profile of this compound.[6][7] IC50 values were determined through in vitro kinase screening assays. |
Signaling Pathways of Non-BTK Targets
The off-target kinases inhibited by this compound are integral components of various signaling cascades that regulate a multitude of cellular processes, from immune cell activation to cell proliferation and differentiation. Understanding these pathways is crucial for elucidating the full spectrum of this compound's biological effects.
Tec Family Kinases (TEC, BMX, TXK)
The Tec family of kinases, which includes TEC, BMX, and TXK, plays a significant role in the signaling pathways of various immune cell receptors.[1][6] These kinases are involved in T-cell and B-cell receptor signaling, cytokine receptor signaling, and integrin-mediated pathways.[1] Their inhibition by this compound may contribute to its immunomodulatory effects beyond the direct inhibition of BTK in B-cells.
Src Family Kinase (BLK)
B-lymphoid kinase (BLK) is a member of the Src family of non-receptor tyrosine kinases primarily expressed in B-lineage cells.[8] It plays a crucial role in B-cell receptor (BCR) signaling, initiating a cascade of phosphorylation events that lead to B-cell activation, proliferation, and differentiation.[9][10][11] Inhibition of BLK by this compound could therefore potentiate its effects on B-cell function.
References
- 1. Beyond calcium: new signaling pathways for Tec family kinases | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 5. BioGPS - Mobile [biogps.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]
- 9. Targeting the B cell receptor signaling pathway in B lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia [frontiersin.org]
- 11. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Tolebrutinib In Vitro Kinase Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolebrutinib (SAR442168) is a potent and selective, orally bioavailable, brain-penetrant irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells, including B lymphocytes and myeloid cells.[2] Its involvement in B cell activation, proliferation, and survival makes it a key therapeutic target for autoimmune diseases such as multiple sclerosis (MS).[2][3] this compound covalently binds to the cysteine-481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[1] This application note provides a detailed protocol for assessing the in vitro kinase activity of this compound and other BTK inhibitors, along with relevant signaling pathway information and comparative data.
BTK Signaling Pathway
BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors.[4] Upon receptor activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways are integral to B-cell development, differentiation, and survival. This compound's inhibition of BTK effectively blocks these downstream events.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the in vitro potency of this compound in comparison to other BTK inhibitors, evobrutinib and fenebrutinib. The data is derived from biochemical and cellular assays.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |
| This compound | Biochemical | BTK | 0.676 | [5] |
| Cellular (B-Cell) | Ramos Cells | 0.4 | [2] | |
| Cellular (Microglia) | Microglia | 0.7 | [2][6] | |
| Evobrutinib | Biochemical | BTK | 33.5 | [5] |
| Cellular (B-Cell) | - | 34.5 | [7][8] | |
| Fenebrutinib | Biochemical | BTK | 6.21 | [5] |
| Cellular (B-Cell) | - | 2.9 | [7][8] |
Note: IC50 values can vary depending on the specific assay conditions.
The kinetic parameters for the interaction of these inhibitors with BTK are also crucial for understanding their mechanism of action.
| Compound | Parameter | Value | Reference(s) |
| This compound | k_inact/K_i (μM⁻¹s⁻¹) | 4.37 | [6] |
| Evobrutinib | k_inact/K_i (μM⁻¹s⁻¹) | 0.068 | [5] |
| Fenebrutinib | K_i (nM) | 4.7 | [7][8] |
| Association rate (M⁻¹s⁻¹) | 3.28 x 10³ | [7][8] |
Experimental Protocol: In Vitro BTK Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a representative example based on the commercially available LanthaScreen™ Eu Kinase Binding Assay, which is suitable for determining the potency of BTK inhibitors like this compound.
Principle
This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the BTK active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET). An inhibitor competing with the tracer for the ATP binding site will lead to a decrease in the FRET signal.
Materials and Reagents
-
Recombinant human BTK enzyme
-
LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag)
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound and other test compounds
-
384-well assay plates (low volume, black)
-
Plate reader capable of time-resolved FRET (TR-FRET) measurements
Experimental Workflow
Caption: Workflow for the this compound in vitro kinase activity assay.
Detailed Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound and control compounds in 100% DMSO.
-
Further dilute the compounds in Kinase Buffer A to a 3X final concentration. The final DMSO concentration in the assay should be ≤1%.
-
-
Reagent Preparation (at 3X final concentration):
-
BTK/Antibody Mixture: Dilute the recombinant BTK enzyme and the Eu-labeled anti-tag antibody in Kinase Buffer A. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Tracer Solution: Dilute the Kinase Tracer 236 in Kinase Buffer A. The concentration used should be at or near the Kd of the tracer for BTK.
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the diluted test compound or DMSO control to each well.
-
Add 5 µL of the BTK/Antibody mixture to each well.
-
Add 5 µL of the Tracer solution to each well to initiate the binding reaction. The final volume in each well will be 15 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Set the excitation wavelength to 340 nm.
-
Measure the emission at 665 nm (acceptor, tracer) and 615 nm (donor, europium).
-
-
Data Analysis:
-
Calculate the Emission Ratio for each well by dividing the acceptor signal (665 nm) by the donor signal (615 nm).
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each compound.
-
Conclusion
The provided protocol offers a robust method for determining the in vitro inhibitory activity of this compound against BTK. This assay is crucial for the characterization of BTK inhibitors and can be adapted for high-throughput screening of new chemical entities. The comparative data presented underscores the high potency of this compound, which, combined with its ability to penetrate the central nervous system, makes it a promising therapeutic candidate for multiple sclerosis.
References
- 1. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]
- 2. iris.univr.it [iris.univr.it]
- 3. promega.com [promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. A phase I trial assessing the safety, pharmacokinetics, cerebrospinal fluid penetrance, and food effect of BTK inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Tolebrutinib Testing in an Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). It is an invaluable tool for elucidating the pathogenesis of neuroinflammation and for evaluating the efficacy of novel therapeutic agents. Tolebrutinib (SAR442168) is an oral, central nervous system (CNS)-penetrant, irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid cells, including microglia, which are key drivers of inflammation in MS. By inhibiting BTK, this compound has the potential to modulate both the peripheral and central immune responses implicated in MS pathology. In preclinical studies, this compound has demonstrated a dose-dependent protection from disease induction in a mouse model of EAE.[1]
These application notes provide a detailed framework for testing the efficacy of this compound in a murine EAE model, including protocols for disease induction, therapeutic drug administration, clinical evaluation, and histopathological analysis.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition. This blockade disrupts the signaling cascade downstream of the B-cell receptor (BCR) and Fc receptors on myeloid cells.[1] The key consequences of BTK inhibition by this compound include:
-
Modulation of B-cell function: Inhibition of BTK interferes with B-cell activation, proliferation, and differentiation, which are thought to contribute to MS pathogenesis through antigen presentation and cytokine production.
-
Inhibition of Myeloid Cell Activation: this compound can suppress the activation of macrophages and microglia, the resident immune cells of the CNS. This is significant as microglial activation is associated with the chronic inflammation and neurodegeneration seen in progressive forms of MS.[2]
-
CNS Penetrance: A key feature of this compound is its ability to cross the blood-brain barrier, allowing it to directly target BTK-expressing immune cells within the CNS.[1][3]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits BTK, a key enzyme in B-cell and myeloid cell signaling pathways.
Experimental Design and Workflow
A typical experimental workflow for testing this compound in a therapeutic EAE model is outlined below. This involves inducing the disease, monitoring for clinical signs, and initiating treatment upon disease onset.
Caption: Therapeutic EAE study workflow for this compound evaluation.
Detailed Experimental Protocols
EAE Induction in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Materials:
-
MOG₃₅₋₅₅ peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles
-
-
Procedure:
-
Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion by mixing MOG₃₅₋₅₅ peptide (dissolved in sterile PBS at 2 mg/mL) with an equal volume of CFA. Emulsify thoroughly until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
Immunization: Subcutaneously inject 200 µL of the MOG₃₅₋₅₅/CFA emulsion, divided between two sites on the lower back (100 µL per site). This delivers 200 µg of MOG₃₅₋₅₅ peptide per mouse.[4]
-
Pertussis Toxin Administration: Within two hours of immunization, administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS. Repeat the PTX injection 24-48 hours later.[4]
-
This compound Administration (Therapeutic Model)
This protocol is based on a study using a this compound-like BTK inhibitor and can be adapted for this compound.[5]
-
Drug Preparation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water). The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Dosing Regimen:
-
Begin daily monitoring for clinical signs of EAE from Day 7 post-immunization.
-
Once a mouse reaches a clinical score of 1.0-1.5, randomize it into either the vehicle control group or the this compound treatment group.[5]
-
Administer the assigned treatment (vehicle or this compound) orally once daily. A dosage of 15 mg/kg has been shown to be effective for a this compound-like compound.[5]
-
Continue daily treatment and monitoring until the experimental endpoint.
-
Clinical Assessment of EAE
Monitor mice daily for clinical signs of disease and record their body weight.
-
Clinical Scoring: Use a standard 0-5 scoring scale to assess disease severity.[6]
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or paresis.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
-
Intermediate scores (e.g., 1.5, 2.5) can be used for more precise evaluation.[6]
-
-
Body Weight: Record the body weight of each mouse daily as a general measure of health. Weight loss is a common early sign of EAE.
Histopathological Analysis
At the experimental endpoint, collect CNS tissue for histopathological evaluation of inflammation and demyelination.
-
Tissue Collection and Preparation:
-
Euthanize mice and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight.
-
Process the tissues for paraffin embedding.
-
Cut 5-10 µm thick sections for staining.
-
-
Staining Procedures:
-
Hematoxylin and Eosin (H&E): To assess cellular infiltration and inflammation.
-
Luxol Fast Blue (LFB): To evaluate the extent of demyelination.
-
-
Immunohistochemistry (IHC):
-
CD45 or CD3: To identify infiltrating lymphocytes (T-cells).
-
B220: To identify B-cells.
-
Iba1: To identify microglia/macrophages.
-
-
Histopathological Scoring:
-
Inflammation Score: Quantify the number and size of inflammatory infiltrates in the spinal cord white matter.
-
0: No inflammatory cells.
-
1: A few scattered inflammatory cells.
-
2: Perivascular cuffs of inflammatory cells.
-
3: Extensive perivascular cuffs extending into the parenchyma.
-
-
Demyelination Score: Assess the extent of myelin loss in LFB-stained sections.[4]
-
0: No demyelination.
-
1: Minimal demyelination (<10% of white matter).
-
2: Moderate demyelination (10-50% of white matter).
-
3: Severe, widespread demyelination (>50% of white matter).
-
-
Representative Data Presentation
The following tables present a template for summarizing quantitative data from an EAE study evaluating a BTK inhibitor. The data shown is hypothetical and for illustrative purposes.
Table 1: Effect of this compound on Clinical Parameters in EAE
| Treatment Group | n | Mean Day of Onset | Mean Peak Clinical Score | Mean Body Weight Change at Peak (%) |
| Vehicle | 15 | 11.2 ± 1.5 | 3.2 ± 0.4 | -18.5 ± 3.2 |
| This compound (15 mg/kg) | 15 | 14.5 ± 2.1 | 1.8 ± 0.6 | -8.2 ± 2.5 |
| Data are presented as Mean ± SD. **p<0.01, p<0.05 vs. Vehicle. |
Table 2: Histopathological Scores at Study Endpoint
| Treatment Group | n | Mean Inflammation Score | Mean Demyelination Score |
| Vehicle | 15 | 2.8 ± 0.5 | 2.5 ± 0.7 |
| This compound (15 mg/kg) | 15 | 1.2 ± 0.4 | 1.1 ± 0.5 |
| *Data are presented as Mean ± SD. *p<0.01 vs. Vehicle. |
Conclusion
The EAE model provides a robust platform for evaluating the therapeutic potential of this compound for multiple sclerosis. By targeting BTK in both the peripheral and central nervous systems, this compound offers a promising dual mechanism of action to combat the inflammation and neurodegeneration characteristic of MS. The protocols and guidelines presented here offer a comprehensive framework for conducting such preclinical studies, from disease induction to detailed pathological assessment. Rigorous execution of these experimental procedures will yield valuable data to support the clinical development of this compound and other BTK inhibitors for the treatment of MS.
References
- 1. iris.univr.it [iris.univr.it]
- 2. Press Release: this compound demonstrated a 31% delay in time to onset of confirmed disability progression in non-relapsing secondary progressive multiple sclerosis phase 3 study [sanofi.com]
- 3. Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor this compound (PRN2246, SAR442168) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Tolebrutinib Concentration in Cerebrospinal Fluid (CSF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolebrutinib is an investigational, orally administered, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] BTK is a key enzyme in the signaling pathways of B lymphocytes and myeloid cells, including microglia, which are implicated in the pathophysiology of multiple sclerosis (MS).[2][3] The ability of this compound to cross the blood-brain barrier and achieve therapeutic concentrations in the cerebrospinal fluid (CSF) is a critical aspect of its potential efficacy in treating neuroinflammatory conditions.[1][2][4] Accurate and precise methods for quantifying this compound concentrations in CSF are essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, dose-finding, and establishing exposure-response relationships.
This document provides detailed application notes and protocols for the assessment of this compound concentration in CSF, primarily utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is the standard analytical method for this purpose.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its active metabolite (M2) concentrations in CSF from various studies.
Table 1: this compound and Metabolite M2 LLOQ in Biological Matrices
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Analytical Method | Reference |
| This compound | CSF | 0.01 ng/mL | LC-MS/MS | [5] |
| This compound | Plasma | 10 pg/mL | LC-MS/MS | [1] |
| Metabolite M2 | Plasma | 5 pg/mL | LC-MS/MS | [1] |
Table 2: this compound CSF Concentrations in Human and Non-Human Primate Studies
| Study Population | Dose | Time Point | Mean CSF Concentration | CSF:Plasma Ratio (Total) | CSF:Plasma Ratio (Free) | Reference |
| Healthy Volunteers | 120 mg (single dose) | 2 hours post-dose | 1.87 ng/mL (~4.1 nM) | 0.14 | 2.25 | [5] |
| Healthy Volunteers | 60 mg (single dose) | 1-4 hours post-dose | Concentrations exceeded in vitro IC50 for microglia | Not Reported | Not Reported | [1] |
| Cynomolgus Monkeys | 10 mg/kg (single dose) | Not Specified | 4.8 ng/mL | Not Reported | Not Reported | [6][7] |
Signaling Pathway
This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical downstream signaling molecule of the B-cell receptor (BCR) and Fc receptors. By irreversibly binding to BTK, this compound blocks the downstream signaling cascade that leads to B-cell proliferation, activation, and survival. In the central nervous system, it is also thought to modulate the activity of microglia.
Experimental Protocols
Cerebrospinal Fluid (CSF) Sample Collection and Handling
A standardized protocol for CSF collection is crucial to ensure sample integrity and minimize variability.
-
Patient Preparation: Patients should be in a rested state. The timing of CSF collection relative to this compound administration must be precisely recorded.
-
Collection Procedure: CSF is typically collected via lumbar puncture by trained medical personnel under sterile conditions.
-
Sample Volume: A minimum of 1-2 mL of CSF is recommended for analysis.
-
Anticoagulant: CSF is collected without anticoagulants.
-
Immediate Processing: Immediately after collection, the CSF sample should be placed on ice.
-
Centrifugation: Centrifuge the CSF at approximately 1000 x g for 10 minutes at 4°C to remove any cells and particulate matter.
-
Aliquoting and Storage: Transfer the clear supernatant into pre-labeled, low-binding polypropylene tubes. Store aliquots at -80°C until analysis to ensure the stability of this compound. Avoid repeated freeze-thaw cycles.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of this compound in CSF is performed using a validated LC-MS/MS method.
a. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like this compound from a biological matrix.
-
Thaw Samples: Thaw CSF samples on ice.
-
Internal Standard: Add an internal standard (IS), such as a stable isotope-labeled this compound (e.g., this compound-d4), to all samples, calibration standards, and quality control (QC) samples. This corrects for variability during sample preparation and analysis.
-
Precipitation: Add three volumes of cold acetonitrile to one volume of the CSF sample (e.g., 300 µL of acetonitrile to 100 µL of CSF).
-
Vortex: Vortex the samples for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as 50:50 acetonitrile:water, for injection into the LC-MS/MS system.
b. LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS conditions. These may need to be optimized for specific instrumentation.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution should be optimized to ensure the separation of this compound from potential interferences. A representative gradient is as follows:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.
c. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Calibration Curve: A calibration curve should be prepared in a surrogate matrix (e.g., artificial CSF or pooled human CSF) with a suitable regression model.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).
-
Matrix Effect: Assessing the ion suppression or enhancement caused by the CSF matrix.
-
Stability: Evaluating the stability of this compound in CSF under various conditions (bench-top, freeze-thaw, and long-term storage).
Conclusion
The accurate measurement of this compound in cerebrospinal fluid is fundamental to understanding its central nervous system pharmacokinetics and its potential therapeutic effects in neuroinflammatory diseases. The LC-MS/MS method, when properly validated, provides the necessary sensitivity and selectivity for this purpose. The protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals working with this compound. Adherence to standardized procedures for sample handling and bioanalysis is paramount for generating reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I trial assessing the safety, pharmacokinetics, cerebrospinal fluid penetrance, and food effect of BTK inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | MS Trust [mstrust.org.uk]
- 4. Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor this compound (PRN2246, SAR442168) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring B Cell Population Dynamics Following Tolebrutinib Treatment Using Flow Cytometry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Tolebrutinib is an investigational, orally administered, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor.[1] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, proliferation, and survival of B lymphocytes.[2][3][4][5] By irreversibly inhibiting BTK, this compound modulates the function of B cells and other immune cells like microglia, which are implicated in the inflammatory and neurodegenerative processes of autoimmune diseases such as multiple sclerosis (MS).[6][7] Unlike B-cell depleting therapies, this compound is designed to modulate B-cell activity.[8] Therefore, detailed monitoring of B cell subpopulations is critical to understanding its mechanism of action and therapeutic efficacy.
Flow cytometry is an indispensable tool for the precise immunophenotyping and quantification of heterogeneous B cell populations.[9][10] This application note provides a comprehensive overview and detailed protocols for analyzing B cell subsets in peripheral blood following this compound treatment.
This compound's Mechanism of Action
This compound targets BTK within the B cell. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to BTK activation. Activated BTK, in turn, triggers downstream pathways like NF-κB, which are vital for B cell proliferation and survival.[4][11][12] this compound's inhibition of BTK disrupts this cascade, thereby reducing B-cell activation and mitigating the autoimmune response.[2][6]
References
- 1. neurologylive.com [neurologylive.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | MS Trust [mstrust.org.uk]
- 4. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. progressivemsalliance.org [progressivemsalliance.org]
- 7. Press Release: this compound phase 3 data published in NEJM demonstrate benefit on disability progression in multiple sclerosis [sanofi.com]
- 8. ajmc.com [ajmc.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Immunophenotyping of B-Cell Subpopulations by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: RNAseq Analysis of Microglial Gene Expression with Tolebrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolebrutinib is an investigational, orally available, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is a key enzyme in the signaling pathways of B-lymphocytes and myeloid cells, including microglia, the resident immune cells of the central nervous system (CNS).[3][4] In neuroinflammatory diseases such as multiple sclerosis (MS), microglia play a crucial role in both initiating and perpetuating the inflammatory cascade that leads to demyelination and neurodegeneration.[5] this compound's ability to cross the blood-brain barrier and modulate microglial activity presents a promising therapeutic strategy for targeting neuroinflammation directly within the CNS.[2][6]
This document provides detailed application notes and protocols for conducting RNA sequencing (RNAseq) analysis to investigate the effects of this compound on microglial gene expression. The provided methodologies and data summaries are based on findings from preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Data Presentation: this compound's Impact on Microglial Gene Expression
RNAseq analysis of human induced pluripotent stem cell (iPSC)-derived microglia treated with this compound following stimulation with complexed immunoglobulin G (IgG) revealed a distinct BTK-dependent transcriptional signature.[1][3] In one study, a total of 250 genes were identified as differentially expressed (DEG) with an absolute fold-change of 1.5 or greater and a false discovery rate (FDR) of 0.05 or less.[1] Below is a summary of key up- and down-regulated genes, representing the modulation of neuroinflammatory pathways by this compound.
Table 1: Differentially Expressed Genes in Human iPSC-Derived Microglia Treated with this compound
| Gene Symbol | Gene Name | Regulation | Putative Function in Neuroinflammation |
| Upregulated by IgG, Downregulated by this compound | |||
| CST7 | Cystatin F | Down | Lysosomal cysteine peptidase inhibitor, involved in immune cell function. |
| MMP10 | Matrix Metallopeptidase 10 | Down | Involved in extracellular matrix remodeling, implicated in neuroinflammation. |
| RGS1 | Regulator of G Protein Signaling 1 | Down | Modulates chemokine signaling and immune cell trafficking. |
| Downregulated by IgG, Upregulated by this compound | |||
| KCNJ10 | Potassium Inwardly Rectifying Channel Subfamily J Member 10 | Up | Important for potassium buffering in glial cells, maintaining neuronal homeostasis. |
| P2RY1 | Purinergic Receptor P2Y1 | Up | Receptor for ADP, involved in microglial activation and motility. |
| P2RY13 | Purinergic Receptor P2Y13 | Up | Receptor for ADP, plays a role in microglial phagocytosis and ramification. |
Experimental Protocols
This section outlines the key experimental protocols for the RNAseq analysis of microglial gene expression following this compound treatment.
Primary Microglia Isolation
This protocol is adapted from methods for isolating microglia from rodent brain tissue using Magnetic-Activated Cell Sorting (MACS).
Materials:
-
Adult mouse brains
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin (0.25%)
-
DNase I
-
Percoll
-
CD11b Microbeads (Miltenyi Biotec)
-
MACS columns and separator
Procedure:
-
Anesthetize and perfuse mice with ice-cold phosphate-buffered saline (PBS).
-
Dissect the brains and place them in ice-cold DMEM.
-
Mechanically dissociate the brain tissue and incubate with Trypsin and DNase I at 37°C for 30 minutes.
-
Neutralize the enzymatic digestion with DMEM containing 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in a 30% Percoll solution.
-
Carefully layer this suspension on top of a 70% Percoll solution and centrifuge to create a gradient.
-
Collect the microglia from the interphase between the 30% and 70% Percoll layers.
-
Wash the collected cells with PBS.
-
Incubate the cells with CD11b microbeads according to the manufacturer's instructions.
-
Apply the cell suspension to a MACS column placed in a magnetic separator.
-
Wash the column with PBS and then elute the CD11b-positive microglia.
-
Assess cell purity and viability using immunocytochemistry for a microglial marker (e.g., Iba1) and a viability stain (e.g., Trypan Blue).
Cell Culture and this compound Treatment
Materials:
-
Isolated primary microglia
-
DMEM/F12 medium supplemented with 10% FBS, Penicillin-Streptomycin, and M-CSF
-
This compound (dissolved in DMSO)
-
Complexed mouse IgG
-
Vehicle control (DMSO)
Procedure:
-
Plate the isolated microglia at a suitable density in culture plates and allow them to adhere and recover for 24 hours.
-
Pre-treat the microglia with the desired concentration of this compound or vehicle control for 1 hour.
-
Stimulate the cells with complexed mouse IgG to activate the FcγR pathway.
-
Incubate the cells for the desired time point (e.g., 6 hours for gene expression analysis).
-
Harvest the cells for RNA extraction.
RNA Extraction and Quality Control
Materials:
-
RNeasy Mini Kit (Qiagen) or similar
-
β-mercaptoethanol
-
Ethanol (70%)
-
RNase-free water
-
Agilent 2100 Bioanalyzer or equivalent
Procedure:
-
Lyse the harvested microglia in the appropriate buffer containing β-mercaptoethanol.
-
Homogenize the lysate.
-
Proceed with RNA extraction according to the manufacturer's protocol, including the on-column DNase digestion step.
-
Elute the RNA in RNase-free water.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of 7 or higher is recommended for RNAseq.
RNAseq Library Preparation and Sequencing
Materials:
-
NEBNext Ultra II RNA Library Prep Kit for Illumina or similar
-
Poly(A) mRNA magnetic isolation module
-
Illumina sequencing platform (e.g., NovaSeq, NextSeq)
Procedure:
-
Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA under elevated temperature.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify the PCR products to create the final cDNA library.
-
Assess the quality and quantity of the library.
-
Sequence the libraries on an Illumina platform according to the manufacturer's instructions.
Bioinformatic Analysis
Software/Tools:
-
FastQC
-
Trimmomatic or similar for adapter trimming
-
STAR or HISAT2 for alignment to a reference genome
-
featureCounts or HTSeq for read counting
-
DESeq2 or edgeR for differential gene expression analysis
Pipeline:
-
Quality Control: Assess the raw sequencing reads for quality using FastQC.
-
Trimming: Remove adapter sequences and low-quality reads using Trimmomatic.
-
Alignment: Align the trimmed reads to the appropriate reference genome (e.g., human or mouse).
-
Read Counting: Quantify the number of reads mapping to each gene.
-
Differential Expression Analysis: Use DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the this compound-treated and control groups. Set appropriate thresholds for significance (e.g., FDR < 0.05 and |log2(FoldChange)| > 0.585, which corresponds to a 1.5-fold change).
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify the biological pathways modulated by this compound.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. BTK regulates microglial function and neuroinflammation in human stem cell models and mouse models of multiple sclerosis [ideas.repec.org]
- 3. BTK regulates microglial function and neuroinflammation in human stem cell models and mouse models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia NLRP3 Inflammasome and Neuroimmune Signaling in Substance Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of NLRP3 inflammasome for microglial response to peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Proteomic Analysis of Cerebrospinal Fluid in Tolebrutinib-Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolebrutinib is an investigational, orally available, brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a key enzyme in the signaling pathways of B-cells and myeloid cells, such as microglia, which are implicated in the inflammatory processes of multiple sclerosis (MS).[3][4][5] By inhibiting BTK, this compound is thought to modulate the activation of these immune cells, thereby reducing the neuroinflammation that drives MS progression.[3][6] Proteomic analysis of cerebrospinal fluid (CSF) offers a powerful tool to understand the in-vivo mechanism of action of this compound and to identify potential biomarkers of treatment response. The CSF is in direct contact with the central nervous system (CNS) and can reflect the biochemical changes occurring within the brain and spinal cord.[7]
These application notes provide a comprehensive overview of the methodologies for conducting proteomic analysis of CSF from this compound-treated animal models of MS, such as Experimental Autoimmune Encephalomyelitis (EAE). The protocols outlined below cover CSF sample collection, protein quantification, sample preparation for mass spectrometry, and data analysis.
I. Quantitative Data Summary
While specific data on the proteomic analysis of CSF in this compound-treated animal models is not yet widely published, we can extrapolate from human studies and the known mechanism of action of this compound to present a hypothetical, yet representative, dataset. The following tables summarize expected quantitative changes in key proteins in the CSF of an EAE animal model treated with this compound compared to a vehicle-treated EAE model and healthy controls.
Table 1: Hypothetical Changes in Key CSF Proteins in this compound-Treated EAE Model
| Protein | Function | Healthy Control (Normalized Abundance) | EAE + Vehicle (Normalized Abundance) | EAE + this compound (Normalized Abundance) | Expected Fold Change (this compound vs. Vehicle) |
| CXCL13 | B-cell chemoattractant | 1.0 | 5.2 | 1.5 | -3.5 |
| Neurofilament Light Chain (NfL) | Axonal damage marker | 1.0 | 8.5 | 3.0 | -2.8 |
| Glial Fibrillary Acidic Protein (GFAP) | Astrocyte activation marker | 1.0 | 4.0 | 2.5 | -1.6 |
| Myelin Basic Protein (MBP) | Myelin sheath integrity | 1.0 | 6.8 | 2.2 | -3.1 |
| CD79B | B-cell receptor component | 1.0 | 3.5 | 1.2 | -2.9 |
| MZB1 | B-cell differentiation | 1.0 | 4.1 | 1.4 | -2.9 |
| S100B | Inflammation, glial activation | 1.0 | 3.2 | 1.8 | -1.8 |
Table 2: Hypothetical Regulation of Signaling Pathway Proteins
| Protein | Pathway | Healthy Control (Normalized Abundance) | EAE + Vehicle (Normalized Abundance) | EAE + this compound (Normalized Abundance) | Expected Fold Change (this compound vs. Vehicle) |
| Phospho-BTK (pY223) | BTK Signaling | 1.0 | 6.0 | 1.5 | -4.0 |
| Phospho-PLCγ2 (pY759) | BTK Signaling | 1.0 | 5.5 | 1.8 | -3.1 |
| Phospho-ERK1/2 | MAPK Signaling | 1.0 | 4.2 | 2.0 | -2.1 |
| Iba1 | Microglial Activation | 1.0 | 3.8 | 1.9 | -2.0 |
II. Experimental Protocols
A. Animal Model and this compound Administration
-
EAE Induction: Induce EAE in susceptible rodent strains (e.g., C57BL/6 mice or Lewis rats) using standard protocols with myelin oligodendrocyte glycoprotein (MOG) or myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA) followed by pertussis toxin administration.
-
This compound Dosing: Based on preclinical studies, administer this compound orally once daily at a dose demonstrated to achieve therapeutic concentrations in the CNS.[8][9] A vehicle control group should be run in parallel.
-
CSF Collection: At the desired time point (e.g., peak of disease), collect CSF from the cisterna magna of anesthetized animals. Ensure samples are free of blood contamination.[10] Immediately centrifuge the CSF to remove any cells and store the supernatant at -80°C.
B. CSF Sample Preparation for Proteomics
This protocol is adapted from established methods for CSF proteomics.[11][12][13][14]
-
Protein Quantification: Determine the total protein concentration of each CSF sample using a BCA assay.[11]
-
Reduction and Alkylation:
-
To 20 µL of CSF, add 30 µL of a lysis buffer (e.g., 8 M urea in 50 mM HEPES, pH 8.5).[11]
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Protein Digestion:
-
Peptide Desalting:
-
Acidify the digested samples with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using C18 StageTips.
-
Wash the StageTips with 0.1% TFA.
-
Elute the peptides with 60% acetonitrile in 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
C. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled with a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Processing and Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Perseus, or Spectronaut).[15][16][17]
-
Search the data against a species-specific protein database (e.g., UniProt).
-
Perform label-free quantification (LFQ) or tandem mass tag (TMT) based quantification.
-
Normalize the protein abundance data across all samples.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify differentially abundant proteins between the treatment groups.[18] A Benjamini-Hochberg correction for false discovery rate (FDR < 0.05) should be applied.[16][17]
-
Conduct pathway analysis using tools like Gene Ontology (GO) or KEGG to identify biological processes affected by this compound treatment.
-
III. Visualizations
Caption: Experimental workflow for CSF proteomic analysis.
Caption: this compound's inhibition of the BTK signaling pathway.
Caption: Bioinformatic pipeline for proteomic data analysis.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Sanofi presents new data from robust MS clinical pipeline exploring multiple approaches to address important unmet patient needs [sanofi.com]
- 3. This compound | MS Trust [mstrust.org.uk]
- 4. ajmc.com [ajmc.com]
- 5. researchgate.net [researchgate.net]
- 6. Press Release: this compound meets primary endpoint in HERCULES phase 3 study, the first and only to show reduction in disability accumulation in non-relapsing secondary progressive multiple sclerosis [sanofi.com]
- 7. Multiple Sclerosis Biomarker Discoveries by Proteomics and Metabolomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | The cerebrospinal fluid immune cell landscape in animal models of multiple sclerosis [frontiersin.org]
- 11. Proteomic Profiling of Cerebrospinal Fluid by 16-Plex TMT-Based Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation for Proteomic Analysis of Cerebrospinal Fluid | Springer Nature Experiments [experiments.springernature.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Proteome profiling in cerebrospinal fluid reveals novel biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomic analysis of cerebrospinal fluid for relapsing-remitting multiple sclerosis and clinically isolated syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteomic analysis of cerebrospinal fluid for relapsing-remitting multiple sclerosis and clinically isolated syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Meta-analysis of published cerebrospinal fluid proteomics data identifies and validates metabolic enzyme panel as Alzheimer’s disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Novel BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling element downstream of the B-cell receptor (BCR) and other immune cell receptors.[1][2][3] Its integral role in the proliferation, differentiation, and survival of B-cells and other hematopoietic cells has made it a prominent therapeutic target for B-cell malignancies and autoimmune diseases.[2][4][5] The development of potent and selective BTK inhibitors, such as Tolebrutinib, relies on robust high-throughput screening (HTS) methodologies to identify and characterize novel drug candidates from large compound libraries.[6][7][8]
This compound (SAR442168) is a potent, brain-penetrant covalent BTK inhibitor being investigated for the treatment of multiple sclerosis.[9][10][11][12] The discovery and optimization of such inhibitors are facilitated by a suite of HTS assays designed to measure direct BTK enzymatic activity, cellular target engagement, and downstream signaling events. These assays must be sensitive, reproducible, and scalable to a high-throughput format (96, 384, or 1536-well plates).[13]
This document provides an overview of the BTK signaling pathway, details on common HTS assay technologies, comprehensive protocols for key biochemical and cell-based assays, and comparative data for selected BTK inhibitors.
BTK Signaling Pathway
BTK is a key component of multiple signaling pathways, including those initiated by the B-cell receptor (BCR), Fc receptors (FcR), and Toll-like receptors (TLRs).[14][15] Upon receptor activation, BTK is recruited to the plasma membrane via its Pleckstrin Homology (PH) domain binding to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][4] It is then phosphorylated by Src-family kinases like LYN and SYK. This activation triggers BTK's autophosphorylation and subsequent phosphorylation of downstream targets, most notably Phospholipase C gamma 2 (PLCγ2).[2][15] Activated PLCγ2 hydrolyzes PIP2 into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of transcription factors such as NF-κB and NFAT.[2][15] These events are crucial for B-cell activation, proliferation, and survival.[2]
Caption: The BTK signaling cascade initiated by B-cell receptor (BCR) activation.
High-Throughput Screening (HTS) Assay Technologies
A variety of HTS platforms are available to identify and characterize BTK inhibitors. These can be broadly categorized as biochemical assays, which measure direct enzymatic activity using purified components, and cell-based assays, which measure target engagement or downstream signaling in a more physiologically relevant context.
Caption: A generalized workflow for BTK inhibitor drug discovery using HTS.
Biochemical Assays
These assays quantify the phosphorylation of a substrate by purified, recombinant BTK enzyme.
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This assay technology combines FRET with time-resolved measurement.[16] For kinase assays, a biotinylated substrate and a europium cryptate-labeled anti-phospho-substrate antibody are used. Upon phosphorylation by BTK, the binding of the antibody brings the europium donor and a streptavidin-XL665 acceptor into proximity, generating a FRET signal.[17][18]
-
AlphaLISA®/AlphaScreen®: These bead-based assays rely on the diffusion of singlet oxygen from a Donor to an Acceptor bead.[19] In a typical BTK assay, a biotinylated substrate is captured by streptavidin-coated Donor beads. A phospho-specific antibody, often labeled with a proprietary tag, is captured by Acceptor beads.[1] When BTK phosphorylates the substrate, the beads are brought into close proximity, resulting in a chemiluminescent signal.[1][20]
-
Z'-LYTE® Kinase Assay: This technology uses a FRET-based peptide substrate with a coumarin donor and a fluorescein acceptor.[21][22] Phosphorylation by BTK protects the peptide from cleavage by a specific protease in the development reagent. In the absence of phosphorylation (i.e., when an inhibitor is present), the peptide is cleaved, separating the FRET pair and changing the emission ratio.[21][22]
-
Caliper Microfluidic Mobility Shift Assay: This platform directly measures the enzymatic conversion of a fluorescently labeled peptide substrate to its phosphorylated product.[23][24] The assay mixture is introduced into a microfluidic chip where an electric field separates the substrate and product based on their different electrophoretic mobilities. The ratio of product to substrate provides a direct measure of kinase activity.[23][25]
Cell-Based Assays
These assays provide data on an inhibitor's activity within a cellular environment, accounting for factors like cell permeability and off-target effects.
-
Phospho-BTK Assays: Using technologies like HTRF or AlphaLISA, these assays measure the phosphorylation of BTK at specific residues (e.g., Tyr223, Tyr551) in cell lysates.[20][26][27] A decrease in the phosphorylation signal upon treatment with a compound indicates inhibition of BTK or an upstream kinase.
-
BTK Target Occupancy Assays: These assays quantify the fraction of BTK bound by a covalent inhibitor. A homogeneous TR-FRET-based assay can be used to simultaneously measure both the total BTK protein and the amount of "free" BTK available to bind a fluorescent tracer, allowing for a direct calculation of target occupancy.[28][29]
-
B-Cell Proliferation/Activation Assays: These functional assays measure downstream effects of BTK inhibition. For example, B-cell activation, stimulated by anti-IgM, can be measured by monitoring calcium flux or the expression of activation markers like CD69. Inhibition of these processes indicates compound activity on the BCR signaling pathway.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes publicly available IC₅₀ data for this compound and other well-known BTK inhibitors. IC₅₀ values can vary based on the specific assay format, substrate, ATP concentration, and cell type used.
| Inhibitor | Assay Type | System | Target/Endpoint | IC₅₀ (nM) | Reference(s) |
| This compound | Cell-based | Ramos B Cells | BTK Activity | 0.4 | [9][10][11] |
| This compound | Cell-based | HMC Microglia | BTK Activity | 0.7 | [9][10][11] |
| This compound | Cell-based | Immune Cells | BCR Activation | 10 | [10][11][12] |
| This compound | Cell-based | Immune Cells | FcγR Activation | 9.6 | [10][11] |
| This compound | Cell-based | B-Cell Activation | BTK Inhibition | 3.2 | [30] |
| Ibrutinib | Biochemical | Purified BTK | Kinase Activity | 0.46 | [9] |
| Acalabrutinib | Biochemical | Purified BTK | Kinase Activity | ~5 | N/A |
| Spebrutinib | Biochemical | Purified BTK | Kinase Activity | < 0.5 | [9] |
| Fenebrutinib | Cell-based | B-Cell Activation | BTK Inhibition | 19.8 | [30] |
| Evobrutinib | Cell-based | B-Cell Activation | BTK Inhibition | 80.9 | [30] |
| CGI1746 | Biochemical | Purified BTK | Kinase Activity | 1.9 | [9] |
| GDC-0834 | Biochemical | Purified BTK | Kinase Activity | 5.9 | [9] |
| CNX-774 | Biochemical | Purified BTK | Kinase Activity | < 1 | [9] |
Experimental Protocols
Protocol 1: HTRF® Biochemical Assay for BTK Activity
This protocol describes a generic method for measuring BTK kinase activity in a 384-well format.
Materials:
-
Recombinant Human BTK Enzyme
-
HTRF Kinase Buffer
-
Biotinylated Substrate Peptide (e.g., Biotin-Poly-GT)
-
ATP Solution
-
Test Compounds (e.g., this compound) dissolved in DMSO
-
HTRF Detection Buffer
-
Europium (Eu³⁺) Cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-XL665 (SA-XL665)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in 100% DMSO. Transfer 1 µL of each compound dilution to the assay plate. Add 1 µL of DMSO to control wells.
-
Enzyme Preparation: Dilute recombinant BTK enzyme to a 2X working concentration (e.g., 2 nM) in HTRF Kinase Buffer.
-
Substrate/ATP Mix: Prepare a 2X substrate/ATP mixture in HTRF Kinase Buffer. The final concentrations should be at or near the Kₘ for ATP (e.g., 10 µM) and an optimized concentration for the peptide substrate.
-
Kinase Reaction:
-
Add 10 µL of the 2X BTK enzyme solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection reagent mix by diluting the Eu³⁺-Cryptate anti-phospho-tyrosine antibody and SA-XL665 in HTRF Detection Buffer according to the manufacturer's instructions.
-
Add 20 µL of the detection mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Principle of the Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Protocol 2: AlphaLISA® Cell-Based Assay for Phospho-BTK (Tyr551)
This protocol outlines a method to measure BTK phosphorylation in a human B-cell line (e.g., Ramos cells).[1]
Materials:
-
Ramos (human Burkitt's lymphoma) cell line
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Goat F(ab')₂ Anti-Human IgM for stimulation
-
Test Compounds (e.g., this compound) dissolved in DMSO
-
AlphaLISA Lysis Buffer
-
AlphaLISA SureFire® Ultra™ p-BTK (Tyr551) Kit, containing:
-
Acceptor Beads pre-coated with anti-BTK antibody
-
Streptavidin-Donor Beads
-
Biotinylated anti-phospho-BTK (Tyr551) antibody
-
-
96-well clear-bottom cell culture plates
-
384-well white OptiPlates™
-
Alpha-enabled plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture Ramos cells to a density of ~1 x 10⁶ cells/mL.
-
Harvest and resuspend cells in serum-free medium.
-
Plate 40 µL of cell suspension (e.g., 50,000 cells) into a 96-well culture plate.
-
-
Compound Treatment:
-
Add 10 µL of 5X concentrated test compound to each well.
-
Incubate for 2 hours at 37°C.
-
-
Cell Stimulation:
-
Add 10 µL of 6X anti-IgM solution (final concentration e.g., 20 µg/mL) to stimulated wells. Add 10 µL of medium to unstimulated control wells.
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Add 20 µL of 4X AlphaLISA Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature on an orbital shaker.
-
-
Immunoassay:
-
Transfer 10 µL of lysate from the 96-well plate to a 384-well OptiPlate.
-
Prepare the Acceptor Mix containing Acceptor beads and biotinylated anti-phospho-BTK antibody in Reaction Buffer.
-
Add 5 µL of Acceptor Mix to each well. Seal the plate and incubate for 1 hour at room temperature.
-
Prepare the Donor Mix containing Streptavidin-Donor beads.
-
Add 5 µL of Donor Mix to each well under subdued light. Seal the plate and incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled reader.
-
Analysis: Plot the AlphaLISA signal against the log of inhibitor concentration and fit the data to determine the IC₅₀ value.
Caption: Principle of the AlphaLISA assay for detecting phosphorylated BTK.
References
- 1. revvity.com [revvity.com]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. High-throughput screening identifies synergistic targets - ecancer [ecancer.org]
- 8. High-throughput combinatorial screening identifies drugs that cooperate with ibrutinib to kill activated B-cell–like diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. This compound | BTK | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A phase I trial assessing the safety, pharmacokinetics, cerebrospinal fluid penetrance, and food effect of BTK inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. revvity.com [revvity.com]
- 18. Assay: Recombinant Human BTK Inhibition Assay: The inhibition assays were performed using the generic tyrosine kinase assay kit from C is Bio (HTRF K... - ChEMBL [ebi.ac.uk]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. AlphaLISA SureFire Ultra Human and Mouse Phospho-BTK (Tyr551) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 21. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. confluencediscovery.com [confluencediscovery.com]
- 24. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. AID 1258512 - Caliper-Based Kinase Assay: A Caliper-based kinase assay (Caliper Life Sciences, Hopkinton, Mass.) was used to measure inhibition of Btk kinase activity of a compound of the present disclosure. Serial dilutions of test compounds were incubated with human recombinant Btk (0.5 nM), ATP (16 μM) and a phosphoacceptor peptide substrate FAM-GEEPLYWSFPAKKK-NH2 (1 μM) at room temperature for 3 h. The reaction was then terminated with EDTA, final concentration 20 mM and the phosphorylated reaction product was quantified on a Caliper Desktop Profiler (Caliper LabChip 3000). - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. HTRF Human Phospho-BTK (Tyr223) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 27. revvity.com [revvity.com]
- 28. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. New preclinical this compound data demonstrated superior brain penetration and potency [sanofi.com]
Application Note: Measuring Cytokine Profiles Following Tolebrutinib Exposure Using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolebrutinib is an investigational, orally administered, brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key enzyme in the signaling pathways of various immune cells, including B-lymphocytes and myeloid cells such as microglia.[3][4] By inhibiting BTK, this compound modulates the activation of these cells, which are central to the inflammatory processes underlying autoimmune diseases like multiple sclerosis (MS).[4][5] The activation of BTK-dependent pathways is critical for the production of various cytokines that drive inflammation.[6][7][8] Therefore, measuring changes in cytokine profiles following this compound exposure is essential for understanding its mechanism of action and evaluating its pharmacodynamic effects.
This document provides a detailed protocol for the quantitative measurement of cytokine concentrations in biological samples using the Enzyme-Linked Immunosorbent Assay (ELISA). This method offers the specificity and sensitivity required to assess the immunomodulatory effects of this compound.[9][10]
This compound's Mechanism of Action and Impact on Cytokine Signaling
This compound covalently and irreversibly binds to BTK, blocking its enzymatic activity.[11] This disruption of the signaling cascade downstream of the B-cell receptor (BCR), Fc receptors, and Toll-like receptors (TLRs) ultimately leads to the downregulation of inflammatory responses.[3][6][8] In the context of MS, this compound is thought to impact both peripheral and central nervous system (CNS) inflammation by modulating B-cells and microglia, respectively.[2][5] This modulation is expected to alter the production of key pro-inflammatory and anti-inflammatory cytokines. For instance, BTK is known to be involved in signaling that leads to the production of TNF-α and IL-6.[12] Studies have shown that this compound has a significant effect on neuroinflammatory biomarkers within the CNS.[13][14]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Press Release: this compound meets primary endpoint in HERCULES phase 3 study, the first and only to show reduction in disability accumulation in non-relapsing secondary progressive multiple sclerosis [sanofi.com]
- 3. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | MS Trust [mstrust.org.uk]
- 5. This compound | MS Canada [mscanada.ca]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Bruton’s Tyrosine Kinase: An Emerging Key Player in Innate Immunity [frontiersin.org]
- 8. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. h-h-c.com [h-h-c.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of this compound, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. pmlive.com [pmlive.com]
Troubleshooting & Optimization
Tolebrutinib Technical Support Center: Minimizing Off-Target Effects in Preclinical Research
Welcome to the Tolebrutinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on strategies to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an oral, brain-penetrant, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the signaling pathways of B-lymphocytes and myeloid cells, including microglia.[1][2] By covalently binding to BTK, this compound blocks its activity, thereby modulating the function of these immune cells, which are implicated in the neuroinflammation associated with diseases like multiple sclerosis.[3][4]
Q2: What are the known on-target effects of this compound in experimental systems?
The primary on-target effects of this compound stem from its inhibition of BTK. In B-cells, this leads to reduced activation, proliferation, and antibody production. In microglia, the resident immune cells of the central nervous system, BTK inhibition by this compound is thought to modulate their activation state, reducing the production of inflammatory mediators.
Q3: What is known about the off-target effects of this compound?
While this compound is a potent BTK inhibitor, studies have indicated that it is less selective compared to some other BTK inhibitors, such as fenebrutinib and orelabrutinib.[5] It has been shown to bind to other kinases, particularly within the Tec family of kinases, which share structural similarities with BTK.[5] In clinical trials, a primary safety concern has been liver enzyme elevations, which may be an off-target effect.[6]
Q4: How can I assess the selectivity of this compound in my experimental model?
To assess the selectivity of this compound, it is recommended to perform a kinase inhibitor profiling assay, such as a kinome scan. This will provide data on the inhibitory activity of this compound against a broad panel of kinases. Additionally, you can perform functional assays in cell lines that are dependent on specific off-target kinases that you hypothesize may be affected by this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cell toxicity or altered phenotype at effective BTK-inhibiting concentrations. | Off-target kinase inhibition: this compound may be inhibiting other kinases crucial for your cell model's survival or function. | 1. Perform a dose-response curve: Determine the lowest effective concentration of this compound for BTK inhibition in your specific assay. 2. Include control inhibitors: Use a more selective BTK inhibitor as a control to distinguish between on-target and potential off-target effects. 3. Rescue experiments: If a specific off-target kinase is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase. |
| Inconsistent results between different cell types. | Differential expression of off-target kinases: The expression levels of off-target kinases may vary between cell types, leading to different phenotypic outcomes. | 1. Characterize your cell models: Perform baseline profiling (e.g., RNA-seq or proteomics) to understand the kinome expression in your different cell types. 2. Titrate this compound for each cell line: Establish the optimal concentration of this compound for each cell line individually. |
| Difficulty distinguishing on-target BTK inhibition from off-target effects in functional assays. | Overlapping signaling pathways: The functional readout of your assay (e.g., cytokine release) may be influenced by multiple kinases. | 1. Use a BTK-knockout or knockdown cell line: This will help to confirm that the observed effect is dependent on BTK. 2. Measure direct BTK engagement: Utilize a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay, to confirm that this compound is binding to BTK at the concentrations used in your functional assays.[7][8] |
Data Summary
Table 1: Comparative Potency of BTK Inhibitors
| Inhibitor | IC50 (nM) - Cell-Free BTK Kinase Assay | IC50 (nM) - Cellular B-cell Activation Assay | Reference |
| This compound | 0.676 | 0.7 | [9] |
| Evobrutinib | 33.5 | 34.5 | [9] |
| Fenebrutinib | 6.21 | 2.9 | [9] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from Thermo Fisher Scientific's LanthaScreen™ Eu Kinase Binding Assay to determine the IC50 of this compound against BTK.
Materials:
-
BTK enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
This compound (serially diluted)
-
Assay Buffer
-
384-well plate
Procedure:
-
Prepare Reagents: Prepare 2X solutions of the BTK enzyme/Eu-antibody mix and the Kinase Tracer in assay buffer. Prepare a serial dilution of this compound at 4X the final desired concentrations.
-
Assay Setup:
-
Add 5 µL of the 4X this compound serial dilution to the assay plate.
-
Add 5 µL of the 2X BTK enzyme/Eu-antibody mix to all wells.
-
Add 10 µL of the 2X Kinase Tracer to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular B-Cell Activation Assay
This protocol measures the inhibition of B-cell activation by this compound by quantifying the expression of the activation marker CD69 via flow cytometry.
Materials:
-
Isolated primary B-cells or a suitable B-cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
B-cell receptor (BCR) stimulus (e.g., anti-IgM antibody)
-
This compound
-
FITC-conjugated anti-CD19 antibody
-
PE-conjugated anti-CD69 antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Plate B-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 1 hour at 37°C. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with an optimal concentration of anti-IgM antibody for 18-24 hours at 37°C.
-
Staining:
-
Harvest the cells and wash with FACS buffer (PBS + 2% FBS).
-
Incubate the cells with anti-CD19-FITC and anti-CD69-PE antibodies for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition: Acquire data on a flow cytometer, gating on the CD19-positive population.
-
Data Analysis: Determine the percentage of CD69-positive cells or the mean fluorescence intensity (MFI) of CD69 in the CD19-positive gate. Plot the CD69 expression against the this compound concentration to determine the IC50 for the inhibition of B-cell activation.
Visualizations
Caption: BTK Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Characterization.
Caption: Troubleshooting Logic for Unexpected this compound Effects.
References
- 1. This compound | MS Trust [mstrust.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. Press Release: this compound phase 3 data published in NEJM demonstrate benefit on disability progression in multiple sclerosis [sanofi.com]
- 4. Press Release: Update on the US regulatory review of this compound in non-relapsing, secondary progressive multiple sclerosis [sanofi.com]
- 5. All Bruton’s tyrosine kinase inhibitors have similar efficacy and risks: No - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nationalmssociety.org [nationalmssociety.org]
- 7. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Irreversible BTK Inhibitors In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to irreversible Bruton's tyrosine kinase (BTK) inhibitors in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to an irreversible BTK inhibitor (e.g., ibrutinib), is now showing reduced sensitivity. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to irreversible BTK inhibitors in vitro is primarily driven by genetic mutations or the activation of alternative signaling pathways.
-
On-target Mutations: The most common mechanism is a mutation in the BTK gene itself, specifically at the Cys481 residue (e.g., C481S, C481R, C481Y) in the kinase domain.[1][2][3][4][5] This cysteine residue is the covalent binding site for irreversible inhibitors. Its substitution prevents the inhibitor from binding effectively, leading to restored BTK activity.[4][5] Other less frequent BTK mutations, such as those at the gatekeeper residue T474I or L528W, have also been reported.[1][6]
-
Downstream Mutations: Mutations can also occur in genes downstream of BTK in the B-cell receptor (BCR) signaling pathway. A common example is a gain-of-function mutation in phospholipase C gamma 2 (PLCG2), such as R665W.[4][5][6][7] These mutations can lead to autonomous BCR signaling, bypassing the need for BTK activation.[4][5][7]
-
Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways that are independent of BTK signaling. These can include the PI3K/AKT/mTOR pathway and the non-canonical NF-κB pathway.[6][8][9]
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: To identify the specific resistance mechanism in your cell line, a combination of genomic and proteomic approaches is recommended.
-
Genomic Analysis: Perform targeted deep sequencing or whole-exome sequencing to identify mutations in BTK and PLCG2.[2][5] This is the most direct way to confirm if on-target or downstream mutations are the cause of resistance.
-
Proteomic Analysis: Use techniques like Western blotting or reverse-phase protein array (RPPA) to assess the activation status of key signaling proteins.[8] Look for increased phosphorylation of BTK (at sites other than the autophosphorylation site inhibited by the drug), PLCγ2, AKT, mTOR, and components of the NF-κB pathway.[8]
Q3: I have confirmed a BTK C481S mutation in my resistant cell line. What are my options to overcome this resistance in vitro?
A3: The presence of a C481S mutation renders first and second-generation irreversible BTK inhibitors largely ineffective.[10] The primary strategy to overcome this is to use a non-covalent, reversible BTK inhibitor.
-
Non-covalent BTK Inhibitors: These inhibitors bind to BTK in a different manner that does not rely on the C481 residue for covalent attachment.[1][3] Examples that have shown efficacy against C481S-mutant cells in preclinical studies include pirtobrutinib (LOXO-305) and nemtabrutinib (ARQ-531).[1][3][11][12]
-
Combination Therapies: Combining BTK inhibitors with drugs that target parallel or downstream pathways can also be effective. For instance, combining a BTK inhibitor with a BCL2 inhibitor (e.g., venetoclax) or a PI3K inhibitor has shown promise in overcoming resistance.[1][8][9][13]
Q4: My resistant cell line does not have any mutations in BTK or PLCG2. What other mechanisms could be at play?
A4: In the absence of BTK or PLCG2 mutations, resistance is likely mediated by the activation of bypass signaling pathways.
-
PI3K/AKT/mTOR Pathway: Increased signaling through this pathway is a common mechanism of resistance.[8] You can investigate this by assessing the phosphorylation levels of key components like AKT and S6 ribosomal protein.
-
NF-κB Pathway: Activation of the canonical or non-canonical NF-κB pathway can also confer resistance.[6] This can be assessed by measuring the nuclear translocation of NF-κB subunits or by reporter assays.
-
Tumor Microenvironment: In vivo, the tumor microenvironment can provide survival signals that contribute to resistance.[6] While challenging to fully replicate in vitro, co-culture models with stromal cells can be used to investigate this aspect.[6]
Troubleshooting Guides
Problem 1: Difficulty in generating a BTK inhibitor-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Start with a concentration close to the IC50 of the parental cell line and increase it gradually (e.g., 1.5-2 fold increments) once the cells have adapted to the current concentration. |
| Duration of treatment is too short. | Generating resistance is a long-term process that can take several months.[2][8] Be patient and continue the dose-escalation process. |
| Cell line is not suitable. | Some cell lines may be less prone to developing resistance. Consider using cell lines that have been previously reported to acquire resistance, such as Jeko-1, PF-1, or REC-1.[2][8] |
| Inhibitor instability. | Ensure the inhibitor is stored correctly and that the media containing the inhibitor is refreshed regularly according to its stability. |
Problem 2: Inconsistent results in BTK occupancy assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal cell lysis. | Ensure complete cell lysis to release all BTK protein. Use a validated lysis buffer and protease/phosphatase inhibitors.[14] |
| Incorrect antibody concentrations. | Titrate the concentrations of the donor and acceptor antibodies to determine the optimal signal-to-noise ratio. |
| Sample handling and timing. | For time-resolved fluorescence resonance energy transfer (TR-FRET) assays, be mindful of the timing between sample collection, processing, and analysis, as this can affect the results.[15] |
| Low BTK expression in cells. | Use a sufficient number of cells to ensure that the BTK levels are within the dynamic range of the assay.[16] |
Quantitative Data Summary
Table 1: Examples of In Vitro Generated Irreversible BTK Inhibitor-Resistant Cell Lines
| Cell Line | Cancer Type | Method of Resistance Induction | Acquired Resistance Mechanism | Fold Increase in IC50 | Reference |
| Jeko-1 | Mantle Cell Lymphoma | Increasing concentrations of ibrutinib over 6 months | Upregulation of PI3K/AKT/mTOR pathway | 8-10 fold | [8] |
| PF-1 | Mantle Cell Lymphoma | Increasing concentrations of ibrutinib over 6 months | Upregulation of PI3K/AKT/mTOR pathway | 8-10 fold | [8] |
| REC-1 | Mantle Cell Lymphoma | Long-term in vitro dose-escalation with ibrutinib | BTK C481F mutation | Not specified | [2] |
| REC-1 | Mantle Cell Lymphoma | Long-term in vitro dose-escalation with non-covalent BTKis | Various BTK mutations (e.g., A428D, G480R, V416L) | Not specified | [2] |
Key Experimental Protocols
1. Generation of Irreversible BTK Inhibitor-Resistant Cell Lines
This protocol describes a general method for generating resistant cell lines through continuous exposure to escalating doses of a BTK inhibitor.[2][8]
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Treatment: Treat the cells with the irreversible BTK inhibitor at a concentration equal to the IC50 value.
-
Monitoring: Monitor cell viability and proliferation regularly. Initially, a significant proportion of cells will die.
-
Recovery: Allow the surviving cells to repopulate the culture flask.
-
Dose Escalation: Once the cells are growing steadily in the presence of the inhibitor, gradually increase the concentration of the BTK inhibitor (e.g., by 1.5 to 2-fold).
-
Repeat: Repeat steps 4 and 5 for several months until the cells can tolerate significantly higher concentrations of the inhibitor compared to the parental cells.
-
Characterization: Characterize the resistant cell line by determining its new IC50 value and investigating the underlying resistance mechanisms (e.g., sequencing for mutations, western blotting for signaling pathway activation).
2. Detection of BTK C481S Mutation by High-Sensitivity Sequencing
This protocol outlines a method for detecting low-frequency mutations using wild-type blocking PCR combined with sequencing.[17][18]
-
DNA Extraction: Isolate genomic DNA from both the parental and the suspected resistant cell lines. Cell-free DNA (cfDNA) from the culture supernatant can also be used and may offer higher sensitivity.[18]
-
Wild-Type Blocking PCR: Design a PCR assay that includes a bridged or locked nucleic acid (BNA/LNA) oligonucleotide that preferentially binds to the wild-type sequence, thereby inhibiting its amplification and enriching for the mutant allele.
-
PCR Amplification: Perform PCR using primers flanking the C481 codon in the BTK gene.
-
Sequencing:
-
Sanger Sequencing: The enriched PCR product can be sequenced using the Sanger method to detect the mutation. This high-sensitivity Sanger sequencing can detect mutant alleles at a frequency of less than 1 in 1000.[17]
-
Next-Generation Sequencing (NGS): For even higher sensitivity and the ability to detect multiple subclones, the PCR product can be analyzed by NGS.[18]
-
-
Data Analysis: Analyze the sequencing data to identify the presence and frequency of the C481S mutation (c.1442G>C or c.1442G>T) or other mutations at this locus.
3. BTK Occupancy Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a homogeneous assay to measure the engagement of a BTK inhibitor with its target in cell lysates.[15][16][19][20]
-
Cell Lysis: Lyse the cells treated with the BTK inhibitor using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Assay Plate Preparation: Prepare a 96-well or 384-well assay plate.
-
Reagent Addition:
-
Add the cell lysate to the wells.
-
Add a terbium-conjugated anti-BTK antibody (donor).
-
To measure free BTK , add a biotinylated probe of the irreversible BTK inhibitor and a streptavidin-conjugated acceptor fluorophore (e.g., G2).
-
To measure total BTK , add a second anti-BTK antibody conjugated to a different acceptor fluorophore (e.g., D2) that binds to a different epitope.
-
-
Incubation: Incubate the plate at room temperature to allow for antibody and probe binding.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the wavelengths corresponding to the two acceptor fluorophores.
-
Calculation: Calculate the percentage of BTK occupancy by determining the ratio of the signal from the free BTK measurement to the signal from the total BTK measurement.
Visualizations
Caption: BCR signaling pathway and points of resistance to irreversible BTK inhibitors.
Caption: Experimental workflow for developing and analyzing BTK inhibitor-resistant cell lines.
Caption: Diagram illustrating the TR-FRET assay for measuring total and free BTK.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. youtube.com [youtube.com]
- 4. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. | Semantic Scholar [semanticscholar.org]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genomictestingcooperative.com [genomictestingcooperative.com]
- 18. Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Homogeneous BTK Occupancy Assay Developed - Hematology - Labmedica.com [labmedica.com]
- 20. Homogeneous BTK occupancy assay | EurekAlert! [eurekalert.org]
Cell viability assay troubleshooting with Tolebrutinib treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tolebrutinib in cell viability assays. The information is tailored for scientists and professionals in drug development to help ensure accurate and reliable experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered when performing cell viability assays with this compound treatment.
Issue 1: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating replicates to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or media to maintain humidity. |
| Inconsistent Incubation Times | Standardize all incubation times, including this compound treatment, reagent addition, and final signal development. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each reagent and sample to avoid cross-contamination. Ensure consistent pipetting technique. |
| Reagent Variability | Prepare fresh reagents for each experiment. If using kits, ensure all components are within their expiration dates and have been stored correctly. |
Issue 2: High Background Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Media Components | Phenol red in culture media can interfere with colorimetric assays. Use phenol red-free media if possible. Serum components can also contribute to background; consider reducing the serum concentration during the assay incubation period. |
| This compound Interference | This compound may have intrinsic absorbance or fluorescence. Run a "no-cell" control with media and this compound at the highest concentration used in your experiment to quantify its contribution to the background.[1] |
| Reagent Instability | Protect assay reagents from light and ensure they are at the correct temperature before use. Some reagents, like MTT, can spontaneously reduce over time.[1] |
| Microbial Contamination | Inspect cultures for any signs of bacterial or yeast contamination, which can metabolize the assay reagents and produce a false-positive signal. |
Issue 3: Low Signal or Poor Dynamic Range
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Cell Number | Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in a linear signal response within the desired assay window. |
| Incorrect Incubation Time | Optimize the incubation time for the assay reagent. Insufficient time may lead to incomplete reaction, while excessive time can lead to signal saturation or toxicity from the reagent itself. |
| Cellular Stress | Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed or quiescent cells may have reduced metabolic activity, leading to a weaker signal. |
| This compound Cytotoxicity | At high concentrations, this compound may be cytotoxic. Perform a dose-response curve to determine the appropriate concentration range for your experiments. |
| Reagent Incompatibility | Ensure the chosen viability assay is compatible with your cell type and experimental conditions. For example, suspension cells may require different lysis conditions for ATP-based assays compared to adherent cells. |
Frequently Asked Questions (FAQs)
Q1: Can this compound directly interfere with common cell viability assays?
While there is no specific data on this compound's direct interference, it is a small molecule that could potentially interact with assay components.[2][3] It is crucial to perform a cell-free control where this compound is added to the assay reagents in media without cells. This will help determine if the compound itself reduces tetrazolium salts (MTT, XTT) or inhibits the luciferase enzyme (CellTiter-Glo).
Q2: My MTT/XTT assay results show an unexpected increase in viability with this compound treatment. What could be the cause?
This could be due to direct chemical reduction of the tetrazolium salt by this compound, a phenomenon observed with some small molecules.[2] To confirm this, run a cell-free assay with this compound and the MTT/XTT reagent. If the solution changes color in the absence of cells, it indicates direct reduction.
Q3: I am observing high variability between replicates in my CellTiter-Glo assay when using this compound. What should I check?
High variability in luminescent assays can be due to incomplete cell lysis and ATP release, or inefficient mixing of the reagent.[4] Ensure thorough mixing after adding the CellTiter-Glo reagent. Also, check if this compound precipitates in the culture medium at the concentrations used, as this could interfere with the enzymatic reaction.
Q4: What is the optimal concentration of this compound to use in my cell viability assay?
The optimal concentration is cell-type dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. This compound has shown in vitro IC50 values in the low nanomolar range for B-cells and microglia.[5][6][7]
Q5: How can I be sure that the observed decrease in signal is due to a specific effect of this compound on cell viability and not an artifact?
It is best practice to use a secondary, orthogonal viability assay that relies on a different principle. For example, if you are using a metabolic assay like MTT, you could confirm your results with a cytotoxicity assay that measures membrane integrity (e.g., LDH release or a dye exclusion assay like Trypan Blue).
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[10]
Protocol 2: XTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[9][11]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Absorbance Reading: Shake the plate gently and measure the absorbance at 450 nm with a reference wavelength of 660 nm.[6]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent and Plate Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Luminescence Reading: Measure the luminescence using a luminometer.
Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor this compound (PRN2246, SAR442168) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Cell-free protein-based enzyme discovery and protein-ligand interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. progressivemsalliance.org [progressivemsalliance.org]
Improving the sensitivity of assays for Tolebrutinib target engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing assays for Tolebrutinib target engagement. Find answers to frequently asked questions and detailed troubleshooting guides to enhance the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary molecular target?
This compound is an investigational, orally administered, brain-penetrant small molecule that acts as a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the signaling pathways of various immune cells, including B-lymphocytes and microglia.[4][5] By inhibiting BTK, this compound modulates the activation of these cells, which are implicated in the neuroinflammatory processes of multiple sclerosis (MS).[3][5][6] Its ability to cross the blood-brain barrier allows it to potentially target inflammation in both the periphery and the central nervous system (CNS).[7][8]
Q2: What is "target engagement" and why is its measurement critical?
Target engagement refers to the binding of a drug molecule to its intended biological target, in this case, this compound binding to BTK. Measuring target engagement is crucial in drug development for several reasons:
-
Proof of Mechanism: It confirms that the drug reaches and interacts with its target in the intended biological system (e.g., in cells or in vivo).
-
Dose Optimization: It helps determine the appropriate dosage and schedule required to achieve sufficient target inhibition for a therapeutic effect.[9]
-
Pharmacodynamic (PD) Biomarker: Target engagement data serves as a key PD biomarker, linking drug exposure (pharmacokinetics) to its biological effect.[9][10]
-
Clinical Efficacy Correlation: Correlating the level of target engagement with clinical outcomes helps validate the drug's mechanism of action and predict therapeutic efficacy.[9]
Q3: What are the common assay formats for measuring BTK target engagement?
Several methods are used to quantify the engagement of inhibitors with BTK. A primary approach is the target occupancy assay , which measures the percentage of the total BTK protein that is bound by the inhibitor.[11][12]
Common techniques include:
-
Affinity-Based Probe Assays: These assays use a probe (often biotinylated or fluorescently tagged) that binds to the same site on BTK as the inhibitor.[9] By measuring the amount of probe that can bind after treatment, one can determine the amount of "free" or unoccupied BTK.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a highly sensitive, homogeneous assay format that can be multiplexed to measure both free and total BTK levels simultaneously in the same sample well.[10][13][14] This reduces sample volume requirements and avoids variability from separate measurements.[10][13]
-
Probe-Free Occupancy (PFO) Assays: This mass spectrometry-based approach directly measures the unmodified target peptide (containing the binding site cysteine) versus the drug-modified peptide, avoiding potential issues with probe binding and cell permeability.[15]
Q4: How does a TR-FRET-based BTK occupancy assay work?
A TR-FRET assay for BTK occupancy typically uses a matched antibody pair and a probe. A common setup involves:
-
A terbium (Tb)-conjugated anti-BTK antibody that serves as the FRET donor.
-
A second anti-BTK antibody, recognizing a different epitope and conjugated to a D2 fluorescent acceptor, to measure total BTK .
-
A biotinylated BTK probe (like a biotinylated version of a BTK inhibitor) combined with a streptavidin-conjugated G2 fluorescent acceptor to measure free BTK .[13][14]
When the donor (Tb-antibody) and an acceptor (D2-antibody or G2-probe) are in close proximity (i.e., bound to the same BTK protein), excitation of the donor leads to energy transfer and emission from the acceptor. The ratio of the signals for free BTK to total BTK allows for the calculation of target occupancy.[10]
Comparative Data on BTK Inhibitors
Understanding the relative potency of different BTK inhibitors can provide context for assay design and data interpretation.
| Inhibitor | Type | Target | IC50 (Cell-Free Kinase Assay) | kinact/Ki (μM-1s-1) | Reference(s) |
| This compound | Covalent, Irreversible | BTK | 0.676 nM | 4.37 | [16][17] |
| Evobrutinib | Covalent, Irreversible | BTK | 33.5 nM | 0.068 | [16][17] |
| Fenebrutinib | Non-covalent, Reversible | BTK | 6.21 nM | 0.00245 (kon) | [16][17] |
Table 1: Comparative potency and kinetic data for this compound and other BTK inhibitors under specific assay conditions. IC50 values represent the concentration required to inhibit 50% of BTK activity. The kinact/Ki value reflects the efficiency of covalent modification.
Visualizing Pathways and Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade, a pathway that this compound inhibits.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing inhibition of BTK by this compound.
TR-FRET Assay Workflow
This workflow outlines the key steps in a duplex TR-FRET assay for measuring BTK target occupancy.
Caption: General experimental workflow for a duplex TR-FRET based BTK target occupancy assay.
Troubleshooting Guide
Q5: My assay signal is very low or undetectable. What are the potential causes and solutions?
| Potential Cause | Recommended Solution(s) |
| Low BTK Expression in Samples | Confirm BTK expression levels in your cell type (e.g., Ramos B cells are high expressors, Jurkat T cells are negative controls).[18] For clinical samples like PBMCs, BTK levels can vary.[10] Consider enriching for B-cells or increasing the number of cells per well within the assay's dynamic range. |
| Inefficient Cell Lysis | Ensure your lysis buffer is effective and compatible with the assay chemistry. Validate lysis efficiency by microscopy or a protein assay. Use a recommended buffer from the assay kit manufacturer if applicable. |
| Degraded Reagents | Check the expiration dates and storage conditions of antibodies, probes, and enzymes. Avoid repeated freeze-thaw cycles. Test reagents on positive controls (e.g., recombinant BTK protein) to confirm their activity.[10] |
| Suboptimal Reagent Concentration | Titrate antibodies and probes to determine the optimal concentrations for your specific sample type and cell density. Follow manufacturer recommendations as a starting point. |
| Incorrect Reader Settings | Verify that the correct excitation/emission wavelengths, delay times, and integration times for your TR-FRET pair (e.g., Terbium donor) are programmed into the plate reader. |
Q6: I'm observing high background noise or a low signal-to-background ratio. How can I fix this?
| Potential Cause | Recommended Solution(s) |
| Nonspecific Antibody/Probe Binding | Increase the number of wash steps after incubation. Add a blocking agent (e.g., BSA) to your buffers to reduce nonspecific binding to the plate or other proteins. |
| Autofluorescence from Samples/Media | If possible, use phenol red-free media for cell culture steps immediately prior to the assay. Ensure the cell lysate is clear and free of particulate matter by centrifugation. |
| High Reagent Concentration | Excessively high concentrations of fluorescently labeled probes or antibodies can lead to high background. Perform a titration to find the lowest concentration that still provides a robust signal. |
| Assay Plate Incompatibility | Use low-volume, white, non-binding surface plates specifically designed for fluorescence/luminescence assays to maximize signal reflection and minimize background.[10] |
Q7: My results show high variability between replicate wells. What should I check?
Caption: Decision tree for troubleshooting high variability in assay replicates.
Detailed Experimental Protocol
Protocol: Duplex TR-FRET BTK Occupancy Assay in PBMCs
This protocol is a generalized methodology based on published assays for BTK inhibitors.[10][18] Researchers should optimize concentrations and incubation times for their specific reagents and equipment.
1. Materials and Reagents:
-
Cells: Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs).
-
Control Cells: Ramos (BTK-positive) and Jurkat (BTK-negative) cells.
-
Compounds: this compound stock solution in DMSO.
-
Lysis Buffer: Assay-compatible lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease/phosphatase inhibitors).
-
Assay Plate: 384-well, low-volume, white, non-binding surface plate.
-
TR-FRET Reagents:
-
Anti-BTK antibody conjugated to Terbium (Tb) (Donor).
-
Anti-BTK antibody (different epitope) conjugated to D2 (Acceptor 1 for Total BTK).
-
Biotinylated BTK probe.
-
Streptavidin-G2 (Acceptor 2 for Free BTK).
-
-
Instrumentation: TR-FRET enabled microplate reader.
2. Cell Treatment (for in vitro occupancy):
-
Resuspend PBMCs to a concentration of 10 x 106 cells/mL in appropriate culture medium.
-
Prepare serial dilutions of this compound in medium. Final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Add this compound dilutions to cells and incubate for a specified time (e.g., 2 hours) at 37°C.
-
Wash cells twice with cold PBS to remove unbound inhibitor.
-
Pellet cells and proceed to lysis.
3. Sample Preparation:
-
Resuspend cell pellets in ice-cold Lysis Buffer at a high density (e.g., 100,000 cells/µL). The optimal density should be determined to ensure the BTK concentration falls within the assay's dynamic range.[10]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant (lysate) for analysis.
4. Assay Procedure:
-
Prepare a master mix of the TR-FRET detection reagents in the lysis buffer according to optimized concentrations.
-
Add 4 µL of cell lysate to each well of the 384-well assay plate.[10]
-
Add the detection reagent master mix to the wells.
-
Seal the plate and incubate at room temperature for a defined period (e.g., 1-4 hours) to allow for binding to reach equilibrium. Protect the plate from light.
5. Data Acquisition:
-
Read the plate using a TR-FRET microplate reader.
-
Set the excitation wavelength for the Terbium donor (e.g., ~340 nm).
-
Measure emission at two wavelengths:
-
Acceptor 1 (D2 for Total BTK): e.g., ~665 nm.
-
Acceptor 2 (G2 for Free BTK): e.g., ~620 nm.
-
Include a measurement of donor emission (e.g., ~490 nm) for data normalization if required.
-
6. Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission (or use another ratiometric method as recommended by the reagent supplier) for both the Total BTK and Free BTK signals.
-
Calculate the percentage of BTK occupancy for each sample using the following formula: % Occupancy = (1 - [Free BTK Signal / Total BTK Signal]) * 100
-
Plot the % Occupancy against the concentration of this compound to generate a dose-response curve and determine the EC50 (the concentration required for 50% occupancy).[10]
References
- 1. This compound | MS Canada [mscanada.ca]
- 2. reference.medscape.com [reference.medscape.com]
- 3. This compound | MS Trust [mstrust.org.uk]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Bruton’s Tyrosine Kinase Inhibitors in Multiple Sclerosis: Pioneering the Path Towards Treatment of Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grandviewresearch.com [grandviewresearch.com]
- 7. Press Release: this compound regulatory submission accepted for priority review in the US for patients with multiple sclerosis [sanofi.com]
- 8. New preclinical this compound data demonstrated superior brain penetration and potency – Consortium of Multiple Sclerosis Centers [mscare.org]
- 9. Discovery of Affinity-Based Probes for Btk Occupancy Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advance in Target Occupancy Evaluation Methods for Bruton’s Tyrosine Kinase Inhibitors [cjph.com.cn]
- 12. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Homogeneous BTK Occupancy Assay Developed - Hematology - Labmedica.com [labmedica.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis | bioRxiv [biorxiv.org]
- 18. researchgate.net [researchgate.net]
Tolebrutinib Exposure: Technical Support for Unexpected Transcriptomic Changes
Welcome to the technical support center for researchers encountering unexpected transcriptomic changes after tolebrutinib exposure in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret your data and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that should be reflected in my transcriptomic data?
This compound is an oral, brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a key enzyme in the signaling pathways of B-cells and myeloid cells, including microglia.[1][2][3][5] Therefore, the expected transcriptomic changes would primarily involve the downregulation of genes associated with B-cell activation, proliferation, and inflammatory responses mediated by myeloid cells.[2][3]
Q2: We observed significant upregulation of inflammatory genes after this compound treatment, which is contrary to its mechanism of action. What could be the reason?
This is a common unexpected finding. Potential causes can be categorized as either biological or technical:
-
Biological Causes:
-
Feedback Loops: Inhibition of the BTK pathway might trigger compensatory signaling pathways that lead to the upregulation of certain inflammatory genes.
-
Off-Target Effects: While this compound is selective for BTK, like other kinase inhibitors, it may have off-target effects at higher concentrations, leading to the activation of other signaling pathways.[6][7][8]
-
Cellular Stress Response: The drug treatment itself could induce a cellular stress response, leading to the expression of stress-related and inflammatory genes.
-
-
Technical Causes:
-
Sample Contamination: Contamination of cell cultures with pathogens (e.g., mycoplasma) or endotoxins can trigger a strong inflammatory response that masks the effect of the drug.
-
Batch Effects: If treated and control samples were processed in different batches, observed differences might be due to technical variability rather than the drug's effect.
-
RNA Quality Issues: Poor quality RNA can lead to biased results in downstream analysis.
-
Q3: Our transcriptomic data shows minimal changes in gene expression, but we observe a clear phenotypic effect of this compound. How can we explain this discrepancy?
This scenario, where transcriptomic and phenotypic data are discordant, can be perplexing. Here are some possible explanations:
-
Post-Transcriptional Regulation: this compound's effects might be primarily mediated through post-transcriptional mechanisms, such as changes in protein phosphorylation, stability, or localization, which would not be captured by RNA sequencing.
-
Timing of Measurement: The transcriptomic changes might be transient. It's possible the snapshot in time when you collected the RNA missed the window of maximal gene expression changes.
-
Subtle but Coordinated Changes: The effect of this compound might not be driven by large changes in individual gene expression but by small, coordinated changes across multiple genes within a pathway. Standard differential expression analysis might not detect these subtle shifts.
-
Focus on a Specific Cell Subpopulation: If your experiment uses a mixed cell population, the transcriptomic signature of a small, but phenotypically important, subpopulation might be diluted by the bulk RNA-seq data.
Troubleshooting Guides
Guide 1: Investigating Unexpected Upregulation of Inflammatory Genes
This guide provides a step-by-step approach to troubleshoot the unexpected upregulation of inflammatory genes.
| Step | Action | Rationale |
| 1 | Verify Raw Data Quality | Use tools like FastQC to check for issues with read quality, adapter contamination, and other sequencing artifacts. Poor quality data can lead to erroneous differential expression results.[9] |
| 2 | Assess RNA Integrity | Check the RNA Integrity Number (RIN) of your samples. Low RIN values indicate RNA degradation, which can bias gene expression measurements.[9][10] |
| 3 | Test for Contamination | Perform mycoplasma and endotoxin testing on your cell cultures. These contaminants are potent inducers of inflammatory responses. |
| 4 | Review Experimental Design | Ensure that treated and control samples were processed together to minimize batch effects. Check for any other confounding variables in your experimental setup. |
| 5 | Perform Dose-Response and Time-Course Experiments | Analyze the transcriptomic effects of this compound at different concentrations and time points. This can help distinguish between on-target, off-target, and stress-related effects. |
| 6 | Validate with an Orthogonal Method | Use a different technology, such as RT-qPCR or a protein-based assay (e.g., ELISA, Western blot), to validate the expression of key upregulated inflammatory genes. |
| 7 | Conduct Pathway Analysis | Use tools like GSEA or KEGG pathway analysis to see if the upregulated genes fall into specific signaling pathways that might represent a compensatory response or an off-target effect.[11][12] |
Guide 2: Addressing Discordance Between Transcriptomic and Phenotypic Data
This guide helps in situations where a clear phenotype is observed with minimal changes in the transcriptome.
| Step | Action | Rationale |
| 1 | Re-evaluate Differential Expression Analysis | Use less stringent statistical cutoffs (e.g., a higher p-value threshold) to identify more subtle changes in gene expression. |
| 2 | Perform Gene Set Enrichment Analysis (GSEA) | GSEA can detect small, coordinated changes in the expression of genes within a pathway that might be missed by standard differential expression analysis.[12] |
| 3 | Investigate Post-Transcriptional Mechanisms | Use techniques like phosphoproteomics or proteomics to investigate changes at the protein level. This can reveal effects on protein activity and signaling that are not visible at the transcript level. |
| 4 | Conduct a Time-Course Experiment | Perform a time-course transcriptomic analysis to capture transient changes in gene expression that might precede the observed phenotype. |
| 5 | Consider Single-Cell RNA Sequencing (scRNA-seq) | If working with a heterogeneous cell population, scRNA-seq can help identify transcriptomic changes in specific cell subpopulations that are driving the phenotype. |
| 6 | Literature Review for Non-Transcriptional Mechanisms | Review the literature for known non-transcriptional roles of BTK or potential off-targets of this compound that could explain the observed phenotype. |
Experimental Protocols
Key Experiment: RNA Sequencing and Data Analysis
A generalized protocol for RNA sequencing and data analysis is provided below. Specific reagents and parameters should be optimized for your experimental system.
-
RNA Extraction and Quality Control:
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or select for poly(A)+ RNA.
-
Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
Purify and quantify the final library.
-
-
Sequencing:
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess read quality.
-
Read Trimming: Use tools like Trimmomatic to remove adapter sequences and low-quality bases.[9]
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR or HISAT2.[11]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between conditions.
-
Pathway and Gene Ontology Analysis: Use tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and functions among the differentially expressed genes.[11][12]
-
Visualizations
References
- 1. iris.univr.it [iris.univr.it]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | MS Trust [mstrust.org.uk]
- 4. progressivemsalliance.org [progressivemsalliance.org]
- 5. Safety and efficacy of this compound, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine Kinase Inhibitor Antitumor Therapy and Atrial Fibrillation: Potential Off-Target Effects on Mitochondrial Function and Cardiac Substrate Utilization - CVIA Journal [cvia-journal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biostate.ai [biostate.ai]
- 10. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 11. Understanding Transcriptomics: A Quick Start Guide - Omics tutorials [omicstutorials.com]
- 12. Hands-on: 3: RNA-seq genes to pathways / 3: RNA-seq genes to pathways / Transcriptomics [training.galaxyproject.org]
Mitigating confounding factors in preclinical Tolebrutinib studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors during preclinical studies of tolebrutinib.
Frequently Asked Questions (FAQs)
Q1: We are observing variability in our in vivo efficacy studies using the Experimental Autoimmune Encephalomyelitis (EAE) model. What are common confounding factors?
A1: The EAE model is known for its variability. Key factors to control include:
-
Animal Health and Genetics: Ensure animals are healthy and from a consistent genetic background. Stress can also impact disease induction and progression.
-
Induction Protocol: The preparation of the myelin oligodendrocyte glycoprotein (MOG) emulsion with Complete Freund's Adjuvant (CFA) is critical. Ensure a stable emulsion and consistent administration. The dose and timing of pertussis toxin administration are also crucial.
-
Scoring and Monitoring: Subjectivity in clinical scoring can be a major source of variability. It is essential to have well-trained personnel and clearly defined scoring criteria. Regular monitoring of weight and clinical signs is necessary to ensure animal welfare and data quality.
-
Husbandry: Consistent housing conditions, including diet and light cycles, are important. Paralyzed animals may require special care, such as softened food on the cage floor and longer water bottle sipper tubes, to prevent weight loss and dehydration, which can confound results.[1][2]
Q2: How does this compound's metabolism differ between preclinical species and humans, and how could this impact the interpretation of our results?
A2: this compound is extensively metabolized.[3][4] A key difference is the presence of an active metabolite, M2 (3-hydroxy-tolebrutinib), in humans, which was not observed in preclinical stages.[3][5][6] M2 has a similar potency to this compound in inhibiting BTK.[3][4] This means that in human studies, the observed pharmacological effect is due to both the parent drug and this active metabolite. When interpreting preclinical data, it's important to consider that the in vivo exposure in animal models may not fully represent the complete bioactive profile in humans.
Q3: We are concerned about potential off-target effects of this compound. How selective is it, and what should we consider?
A3: this compound is a selective BTK inhibitor, but like all kinase inhibitors, it can interact with other kinases, especially those with a homologous cysteine residue in the ATP-binding pocket.[7] Preclinical studies indicate that this compound may bind to a greater number of off-target kinases compared to some other BTK inhibitors like fenebrutinib and orelabrutinib.[8] It is crucial to perform or consult kinome-wide screening data to understand the potential for off-target effects. If an unexpected phenotype is observed in your experiments, it could be due to inhibition of a non-BTK kinase.
Q4: What is the evidence for this compound's penetration into the central nervous system (CNS) in preclinical models?
A4: Preclinical studies in non-human primates have demonstrated that this compound crosses the blood-brain barrier and achieves concentrations in the cerebrospinal fluid (CSF) that are sufficient to engage and inhibit BTK.[9][10][11][12][13][14] This is a key feature of this compound, as it allows for the modulation of BTK activity in CNS-resident immune cells like microglia.[15]
Troubleshooting Guides
Issue: Inconsistent BTK Occupancy Measurements
| Potential Cause | Troubleshooting Step |
| Sample Handling and Lysis | Ensure consistent and rapid lysis of cells or tissues to prevent changes in BTK state. Use lysis buffer with protease and phosphatase inhibitors. |
| Assay Method | An ELISA-based method using a biotinylated probe that covalently binds to unoccupied BTK is a common and robust method for measuring BTK occupancy.[16][17] Ensure the probe concentration and incubation times are optimized. |
| Timing of Sample Collection | This compound is an irreversible inhibitor, leading to durable BTK occupancy. However, the timing of sample collection relative to the last dose is still important, especially when correlating with pharmacokinetic data. |
Issue: Unexpected In Vitro Cellular Responses
| Potential Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | Consult kinome screening data for this compound. Consider using a structurally different BTK inhibitor with a different off-target profile as a control to determine if the observed effect is BTK-dependent. |
| Cell Line Integrity | Verify the identity and health of your cell lines. Ensure that the cell lines express BTK and the relevant signaling pathways are intact. |
| Assay Conditions | Optimize assay parameters such as cell density, stimulation conditions, and endpoint measurement. |
Issue: Signs of Liver Toxicity in In Vivo Models
| Potential Cause | Troubleshooting Step |
| BTK Inhibitor Class Effect | Liver enzyme elevations have been noted with some BTK inhibitors.[18] It is important to monitor liver function tests (ALT, AST) in preclinical in vivo studies. |
| Dose and Duration | Evaluate if the observed toxicity is dose-dependent. Consider adjusting the dose or duration of treatment. |
| Concomitant Medications | In more complex studies, consider the potential for drug-drug interactions that could exacerbate liver toxicity. |
Data Presentation
Table 1: Comparative Potency of BTK Inhibitors in Preclinical Assays
| Inhibitor | Cell-Free Kinase Assay IC50 (nM) | Cellular B-cell Activation IC50 (nM) | Relative Potency vs. Evobrutinib (Cell-Free) | Relative Potency vs. Fenebrutinib (Cell-Free) |
| This compound | 0.7 | 0.7 | 50x more potent | 9.3x more potent |
| Evobrutinib | 33.5 | 34.5 | - | - |
| Fenebrutinib | 6.21 | 2.9 | - | - |
| Data compiled from multiple preclinical studies.[9][10][11][12][13][14][19][20] |
Table 2: Comparative CNS Penetration in Non-Human Primates (10 mg/kg oral dose)
| Inhibitor | CSF Cmax (ng/mL) | kp,uu CSF | Achieves IC90 in CSF? |
| This compound | 4.8 | 0.40 | Yes |
| Evobrutinib | 3.2 | 0.13 | No |
| Fenebrutinib | 12.9 | 0.15 | No |
| kp,uu CSF represents the unbound brain-to-plasma concentration ratio.[10][12][19] |
Experimental Protocols
1. Measurement of BTK Occupancy in Peripheral Blood Mononuclear Cells (PBMCs)
-
Principle: This protocol describes an ELISA-based method to quantify the percentage of BTK protein that is bound by an irreversible inhibitor like this compound. A biotinylated covalent probe is used to detect the amount of unoccupied BTK.
-
Methodology:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Lyse the PBMCs using a suitable lysis buffer containing protease inhibitors.
-
Incubate the cell lysate in a microplate coated with an anti-BTK capture antibody.
-
Add a biotinylated covalent BTK probe that will bind to any unoccupied BTK.
-
Wash the plate to remove unbound probe.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated probe.
-
Add a colorimetric HRP substrate and measure the absorbance.
-
The signal is inversely proportional to the BTK occupancy by the inhibitor. A standard curve can be generated using untreated lysates to determine the percentage of occupancy.[16][17][21]
-
2. Assessment of CNS Penetration in Non-Human Primates
-
Principle: This protocol outlines the in vivo procedure for determining the concentration of this compound in the cerebrospinal fluid (CSF) as a measure of CNS penetration.
-
Methodology:
-
Administer a single oral dose of this compound to non-human primates (e.g., cynomolgus macaques).
-
At specified time points post-dose, collect blood samples for pharmacokinetic analysis of plasma drug concentrations.
-
At a corresponding time point, collect CSF via lumbar puncture.
-
Analyze the concentration of this compound in both plasma and CSF samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the CSF-to-plasma concentration ratio to determine the extent of CNS penetration.[10][12]
-
Visualizations
Caption: this compound inhibits BTK signaling in both B-cells and microglia.
Caption: Preclinical evaluation workflow for this compound.
Caption: Key confounding factors in this compound preclinical research.
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 3. Absorption, Metabolism, and Excretion of [14C]-Tolebrutinib After Oral Administration in Humans, Contribution of the Metabolites to Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, Metabolism, and Excretion of [14C]-Tolebrutinib After Oral Administration in Humans, Contribution of the Metabolites to Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I trial assessing the safety, pharmacokinetics, cerebrospinal fluid penetrance, and food effect of BTK inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. All Bruton’s tyrosine kinase inhibitors have similar efficacy and risks: No - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New preclinical this compound data demonstrated superior brain penetration and potency [sanofi.com]
- 11. biopharma-asia.com [biopharma-asia.com]
- 12. New preclinical this compound data demonstrated superior brain penetration and potency – Consortium of Multiple Sclerosis Centers [mscare.org]
- 13. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis | bioRxiv [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Safety and efficacy of this compound, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. physiciansweekly.com [physiciansweekly.com]
- 21. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for assessing Tolebrutinib's CNS penetration
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the protocols for assessing the Central Nervous System (CNS) penetration of Tolebrutinib. It includes troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its CNS penetration important?
A1: this compound is an oral, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the signaling pathways of B-lymphocytes and myeloid cells like microglia.[2][3] In diseases like multiple sclerosis (MS), chronic neuroinflammation driven by these immune cells within the CNS is a major contributor to disability accumulation.[3][4] Unlike therapies that act primarily in the periphery, this compound is designed to cross the blood-brain barrier (BBB) to directly modulate these immune cells within the brain and spinal cord.[5][6] Therefore, accurately assessing its CNS penetration is critical to verifying its mechanism of action and therapeutic potential for treating neuroinflammatory conditions.[7][8]
Q2: What are the primary methods for assessing this compound's CNS penetration?
A2: A multi-tiered approach is typically used, progressing from predictive models to complex in vivo studies. The key methods include:
-
In Silico Prediction: Computational models use physicochemical properties to predict a molecule's ability to cross the BBB.[7][8]
-
In Vitro BBB Models: These models use cultured cells to simulate the BBB, allowing for measurement of permeability.[9][10] Common models include co-cultures of brain endothelial cells with astrocytes and pericytes.[10]
-
Preclinical In Vivo Studies: Pharmacokinetic (PK) studies in animal models, such as non-human primates (NHPs), are crucial. These involve administering this compound and measuring its concentration in plasma and cerebrospinal fluid (CSF) over time.[7][8][11]
-
Human Clinical Trials: Phase I studies in healthy volunteers and subsequent patient trials involve CSF sampling via lumbar puncture to confirm that this compound reaches therapeutic concentrations in the human CNS.[1][12]
Q3: What makes this compound a good candidate for CNS penetration compared to other BTK inhibitors?
A3: this compound was specifically designed and selected for its high potency and ability to cross the BBB.[7][8] Preclinical comparative studies have shown that while achieving similar CSF exposure levels to other BTK inhibitors like evobrutinib and fenebrutinib, this compound's high potency means these concentrations are sufficient to exceed the 90% inhibitory concentration (IC90) for BTK.[11][13] In contrast, other tested inhibitors failed to reach exposures approaching their respective IC90 values in the CNS.[11]
Q4: What is the mechanism of action of this compound in the CNS?
A4: this compound irreversibly binds to cysteine 481 in the ATP binding pocket of the BTK enzyme, rendering it inactive.[7][8] Within the CNS, this action is believed to modulate the activity of B cells and microglia, which are key drivers of the chronic inflammation and neurodegeneration seen in diseases like MS.[2][4] By inhibiting BTK signaling within the CNS, this compound aims to address the "smoldering neuroinflammation" that contributes to disability progression.[5]
Data Presentation: Comparative Pharmacology
The following tables summarize key quantitative data from comparative studies of this compound and other BTK inhibitors.
Table 1: Comparative Potency of BTK Inhibitors
| Inhibitor | IC50 (Biochemical Kinase Assay) | IC50 (Cellular Activation Assay) |
| This compound | 0.676 nM | 0.7 nM |
| Evobrutinib | 33.5 nM | 34.5 nM |
| Fenebrutinib | 6.21 nM | 2.9 nM |
| Source: Data derived from preclinical comparative studies.[7][8] |
Table 2: Comparative CNS Penetration and Exposure in Non-Human Primates (10 mg/kg oral dose)
| Inhibitor | Max CSF Concentration (Cmax) | Unbound Partition Coefficient (Kp,uu) | CSF Concentration vs. IC90 |
| This compound | 4.8 ng/mL | 0.40 | Exceeded IC90 (3.1 ng/mL) |
| Evobrutinib | 3.2 ng/mL | 0.13 | Failed to reach IC90 (144 ng/mL) |
| Fenebrutinib | 12.9 ng/mL | 0.15 | Failed to reach IC90 (40.6 ng/mL) |
| Source: Data from NHP pharmacokinetic studies.[7][11] |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments and troubleshooting for common issues.
Protocol 1: Non-Human Primate (NHP) Pharmacokinetic Study for CSF Penetration
Objective: To determine the relationship between plasma and CSF concentrations of this compound following oral administration.
Methodology:
-
Animal Model: Healthy male cynomolgus monkeys (Macaca fascicularis) are used.[14]
-
Dosing: A single daily oral dose of this compound (e.g., 10 mg/kg) is administered by gavage.[14][15]
-
CSF Sampling: CSF samples are collected from an indwelling intrathecal catheter at multiple time points (e.g., 1, 2, 4, and 8 hours post-administration).[15]
-
Blood Sampling: Peripheral vein blood samples are collected at corresponding time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-administration).[15] Whole blood is collected into K2EDTA tubes and processed to plasma.[15]
-
Sample Storage: All plasma and CSF samples are immediately stored at -80°C until analysis.[15]
-
Bioanalysis: this compound concentrations in plasma and CSF are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) are calculated for both plasma and CSF. The CSF-to-unbound plasma concentration ratio (Kp,uu) is determined to assess brain penetration.[1]
Troubleshooting Guide: NHP PK Studies
Q: Why are my CSF this compound concentrations highly variable between animals? A:
-
Dosing Accuracy: Ensure accurate gavage administration. Variability in absorption can be high; check for any regurgitation.
-
Catheter Patency: Verify the intrathecal catheter is not blocked. Before sampling, remove a small amount of fluid to clear the saline lock.[15]
-
CSF Contamination: Blood contamination during lumbar puncture can artificially alter drug concentration. Visually inspect samples for any reddish tint and quantify cell counts if contamination is suspected.[17]
-
Metabolism Differences: Individual animal metabolism can vary. Analyze plasma concentrations concurrently to determine if variability is systemic or specific to CNS penetration.
Q: My measured CSF concentrations are lower than expected based on in vitro data. What could be the cause? A:
-
Active Efflux: this compound may be a substrate for active efflux transporters (e.g., P-glycoprotein) at the BBB. In vitro models may not fully recapitulate the activity of these transporters.[9]
-
Plasma Protein Binding: High plasma protein binding limits the free fraction of the drug available to cross the BBB. Ensure you are calculating the unbound concentration correctly. The unbound fraction for this compound in plasma is approximately 11.8%.[1]
-
Metabolism: Rapid metabolism in the periphery can reduce the amount of parent drug reaching the CNS. Measure concentrations of major active metabolites (like M2) in both plasma and CSF.[1]
Protocol 2: In Vitro Cellular Activation Assay
Objective: To determine the functional potency of this compound in inhibiting BTK signaling in a relevant cell line.
Methodology:
-
Cell Line: Ramos cells, a human B-lymphocyte cell line that expresses BTK, are commonly used.[7][8]
-
Cell Culture: Culture Ramos cells in appropriate media and conditions until they reach the desired density for the assay.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and control inhibitors in the assay buffer.
-
Cell Treatment: Pre-incubate the Ramos cells with the different concentrations of this compound for a specified time (e.g., 1 hour).
-
Cell Activation: Stimulate the cells to activate the B-cell receptor (BCR) pathway, which is dependent on BTK. This is typically done by adding goat anti-human IgM F(ab')2 fragment.[14]
-
Incubation: Incubate the cells overnight (e.g., 18 hours) at 37°C in a 5% CO2 incubator.[14]
-
Staining and Analysis: Stain the cells with a fluorescently-labeled antibody against CD69, a cell surface marker of B-cell activation.[7][8] Analyze the expression of CD69 using flow cytometry.
-
Data Analysis: Plot the percentage of CD69-positive cells against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits the activation response by 50%.
Troubleshooting Guide: Cellular Assays
Q: My IC50 value is significantly different from published values. What should I check? A:
-
Inhibitor Integrity: Confirm the concentration and purity of your this compound stock solution. As a covalent inhibitor, its stability in solution should be considered.
-
Cell Health: Ensure the Ramos cells are healthy and in the logarithmic growth phase. High cell death or stress can affect signaling pathways.
-
Stimulation Efficiency: Verify the activity of your anti-IgM stimulating agent. An insufficient or excessive stimulation can shift the dose-response curve.
-
Assay Conditions: Check incubation times, temperatures, and reagent concentrations. Even minor deviations can impact results for potent inhibitors.
Visualizations
Mechanism of Action and CNS Target Engagement
Caption: this compound crosses the BBB to inhibit BTK in CNS-resident immune cells.
Experimental Workflow for CNS Penetration Assessment
Caption: A multi-stage workflow for evaluating this compound's CNS penetration.
Troubleshooting Logic for Unexpected In Vivo Results
Caption: A decision tree for troubleshooting low this compound CSF concentrations.
References
- 1. A phase I trial assessing the safety, pharmacokinetics, cerebrospinal fluid penetrance, and food effect of BTK inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | MS Trust [mstrust.org.uk]
- 3. Safety and efficacy of this compound, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanofi BTK inhibitor this compound hits phase III endpoints in MS | BioWorld [bioworld.com]
- 5. Press Release: this compound regulatory submission accepted for priority review in the US for patients with multiple sclerosis [sanofi.com]
- 6. Press Release: this compound phase 3 data published in NEJM demonstrate benefit on disability progression in multiple sclerosis [sanofi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New preclinical this compound data demonstrated superior brain penetration and potency [sanofi.com]
- 12. researchgate.net [researchgate.net]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. sanofi.com [sanofi.com]
- 16. researchgate.net [researchgate.net]
- 17. An Improved Method for Sampling and Quantitative Protein Analytics of Cerebrospinal Fluid of Individual Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tolebrutinib versus evobrutinib preclinical efficacy comparison
A deep dive into the preclinical data reveals significant differences in potency and central nervous system exposure between the two investigational Bruton's tyrosine kinase (BTK) inhibitors, tolebrutinib and evobrutinib. For researchers and drug development professionals in the multiple sclerosis (MS) space, understanding these nuances is critical. Preclinical findings suggest that this compound demonstrates a superior profile in terms of both potency and brain penetration, key attributes for a therapeutic agent targeting neuroinflammation in MS.[1][2][3]
This guide provides a comprehensive comparison of the available preclinical data for this compound and evobrutinib, presenting key efficacy parameters in a structured format, detailing the experimental methodologies employed, and visualizing the underlying biological pathways and experimental workflows.
At a Glance: Key Preclinical Efficacy Data
A 2022 preclinical study directly comparing this compound, evobrutinib, and another BTK inhibitor, fenebrutinib, provides the most direct insights into their relative preclinical efficacy. The findings, presented at the Americas Committee for Treatment and Research in Multiple Sclerosis (ACTRIMS) Forum, consistently point towards a more favorable profile for this compound.[1][2][3][4]
| Parameter | This compound | Evobrutinib | Fold Difference (this compound vs. Evobrutinib) |
| BTK Inhibition (IC50) | 3.2 nM | 80.9 nM | ~25x more potent |
| Rate of BTK Inhibition (k_inact_/K_i_) | 4.37 x 10⁻³ nM⁻¹s⁻¹ | 6.82 x 10⁻⁵ nM⁻¹s⁻¹ | ~64x faster |
| CSF Concentration (in vivo, NHP) | 4.8 ng/mL | 3.2 ng/mL | 1.5x higher |
| CSF to Plasma Ratio (Kp,uu) | 0.40 | 0.13 | ~3.1x higher |
| Target Engagement in CNS (IC90) | Exceeded | Not Reached | - |
Table 1: Comparative Preclinical Efficacy of this compound and Evobrutinib. This table summarizes key in vitro and in vivo preclinical data. A lower IC50 value and a higher k_inact_/K_i_ value indicate greater potency and a faster rate of inhibition, respectively. Higher CSF concentration and Kp,uu suggest better brain penetration. Data is sourced from a comparative preclinical study presented in 2022.[2][3][5]
Understanding the Mechanism: The BTK Signaling Pathway
Both this compound and evobrutinib are designed to inhibit Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways of B-lymphocytes and myeloid cells like microglia.[6][7] By blocking BTK, these inhibitors can modulate the activation of these immune cells, which are implicated in the inflammatory processes that drive MS. The ability of these small molecules to cross the blood-brain barrier and act on immune cells within the central nervous system is a promising therapeutic strategy.[6][7]
Figure 1: Simplified BTK Signaling Pathway. This diagram illustrates the central role of BTK in B-cell receptor signaling. This compound and evobrutinib act by inhibiting BTK, thereby blocking downstream signaling cascades that lead to B-cell proliferation and activation.
Experimental Protocols
The preclinical data presented is based on well-established in vitro and in vivo assays. Below are detailed descriptions of the likely methodologies used.
In Vitro Kinase and Cellular Assays
1. BTK Inhibition Assay (IC50 Determination):
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of BTK by 50%.
-
Methodology:
-
Recombinant human BTK enzyme is incubated with a specific substrate and ATP in a buffer solution.
-
Varying concentrations of the test compounds (this compound or evobrutinib) are added to the reaction mixture.
-
The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or substrate consumed) is measured. This is often done using a fluorescence- or luminescence-based detection method.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
2. Rate of BTK Inhibition Assay (k_inact_/K_i_ Determination):
-
Objective: To measure the efficiency of covalent, irreversible inhibitors by determining the second-order rate constant of inhibition.
-
Methodology:
-
The BTK enzyme is incubated with the irreversible inhibitor at various concentrations.
-
At different time points, aliquots of the reaction are taken, and the remaining enzyme activity is measured.
-
The observed rate of inactivation (k_obs_) is determined for each inhibitor concentration by plotting the natural log of the remaining enzyme activity against time.
-
The k_inact_/K_i_ is then calculated by plotting k_obs_ versus the inhibitor concentration. The slope of this line represents the k_inact_/K_i_ value.
-
In Vivo Pharmacokinetic (PK) Studies
1. Cerebrospinal Fluid (CSF) Sampling in Non-Human Primates (NHPs):
-
Objective: To measure the concentration of the drug in the central nervous system after oral administration.
-
Methodology:
-
A cohort of non-human primates (cynomolgus macaques are commonly used) receives a single oral dose of the test compound (e.g., 10 mg/kg).
-
At predetermined time points after dosing, paired blood and CSF samples are collected.
-
CSF is typically collected via a lumbar puncture or from a cisternal tap under anesthesia. Aseptic techniques are crucial to prevent infection.
-
Blood samples are processed to obtain plasma.
-
The concentrations of the drug in both plasma and CSF are quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The CSF-to-plasma concentration ratio (Kp,uu), corrected for the unbound fraction of the drug in both compartments, is calculated to assess the extent of brain penetration.
-
Figure 2: In Vivo Pharmacokinetic Workflow. This diagram outlines the key steps in determining the cerebrospinal fluid and plasma concentrations of a drug in a non-human primate model.
Conclusion
The available preclinical data strongly suggests that this compound possesses a more advantageous profile than evobrutinib in terms of both potency and central nervous system penetration.[1][2][3] The significantly lower IC50, faster rate of BTK inhibition, and higher concentrations achieved in the CSF of non-human primates indicate that this compound may have a greater potential to effectively engage its target within the CNS.[2][3] While these preclinical findings are promising, it is important to note that further clinical research is necessary to determine the ultimate efficacy and safety of this compound in treating multiple sclerosis.[1][3] The ongoing Phase 3 clinical trials for this compound are eagerly awaited to see if these preclinical advantages translate into meaningful clinical benefits for patients.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Association of Primate Veterinarians Guidelines for Cerebrospinal Fluid Aspiration for Nonhuman Primates in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Comparative Potency Analysis: Tolebrutinib vs. Fenebrutinib in BTK Inhibition
In the landscape of targeted therapies for autoimmune diseases, particularly multiple sclerosis (MS), Bruton's tyrosine kinase (BTK) inhibitors have emerged as a promising class of drugs. Among the frontrunners are tolebrutinib and fenebrutinib, two orally administered small molecules designed to modulate B-cell and myeloid cell activation by inhibiting BTK. This guide provides a detailed comparative analysis of their potency, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct pharmacological profiles.
Executive Summary
This compound, a covalent inhibitor, demonstrates notably higher potency in in vitro and cellular assays compared to fenebrutinib, a reversible inhibitor. This is characterized by a lower IC50 value and a significantly faster rate of BTK inhibition.[1] Conversely, fenebrutinib is distinguished by its high selectivity for BTK, a feature that may translate to a more favorable long-term safety profile.[2][3] The choice between these agents in a therapeutic context may therefore involve a trade-off between rapid, potent inhibition and high selectivity.
Potency and Selectivity: A Quantitative Comparison
The following tables summarize the key quantitative data on the potency and selectivity of this compound and fenebrutinib against their primary target, Bruton's tyrosine kinase.
Table 1: In Vitro and Cellular Potency against BTK
| Parameter | This compound | Fenebrutinib | Reference(s) |
| Mechanism of Action | Covalent, Irreversible | Non-covalent, Reversible | [4][5] |
| BTK IC50 (in vitro kinase assay) | 0.676 ± 0.7 nM | 2 nM, 6.21 nM | [5][6][7] |
| BTK IC50 (cellular assay) | 0.7 nM | 2.9 nM | [8][9] |
| BTK Ki | Not Applicable | 0.91 nM, 4.7 nM | [9][10] |
Table 2: Kinetic and Selectivity Profile
| Parameter | This compound | Fenebrutinib | Reference(s) |
| BTK Inhibition Rate | ~1,780 times faster than fenebrutinib | Slower association rate | [1][11] |
| Selectivity | Less selective, interacts with ~7 kinases in the Tec family | Highly selective, >130 times more selective for BTK over other kinases | [2][3][6][10] |
Experimental Protocols
The data presented above are derived from a variety of experimental methodologies designed to assess the potency and selectivity of BTK inhibitors. Below are detailed descriptions of the key experimental protocols typically employed in such studies.
In Vitro Kinase Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified BTK by 50% (IC50).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a specific peptide substrate are prepared in a reaction buffer.
-
Inhibitor Preparation: this compound and fenebrutinib are serially diluted to a range of concentrations.
-
Reaction Initiation: The BTK enzyme is incubated with the various concentrations of the inhibitors for a predetermined period. The kinase reaction is then initiated by the addition of ATP and the peptide substrate.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using 32P-ATP, or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ADP production.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular BTK Autophosphorylation Assay
Objective: To assess the potency of the inhibitors in a cellular context by measuring the inhibition of BTK autophosphorylation.
Methodology:
-
Cell Culture: A human B-cell line, such as Ramos cells, which endogenously express BTK, is cultured under standard conditions.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of this compound or fenebrutinib for a specific duration.
-
B-Cell Receptor (BCR) Stimulation: The B-cell receptor is stimulated, typically using an anti-IgM antibody, to induce BTK activation and subsequent autophosphorylation.
-
Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.
-
Detection of Phospho-BTK: The level of phosphorylated BTK is measured using techniques such as ELISA or Western blotting with an antibody specific for the phosphorylated form of BTK.
-
Data Analysis: The inhibition of BTK autophosphorylation at each inhibitor concentration is calculated, and the IC50 value is determined.
Kinase Selectivity Profiling
Objective: To evaluate the specificity of the inhibitors by testing them against a broad panel of other kinases.
Methodology:
-
Kinase Panel Screening: The inhibitors are tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases.
-
Activity/Binding Assays: The activity of each kinase in the presence of the inhibitor is measured using methods similar to the in vitro kinase assay described above. Alternatively, binding assays that measure the displacement of a known ligand can be used.
-
Identification of Off-Target Hits: Kinases that show significant inhibition (e.g., >50%) are identified as potential off-targets.
-
IC50 Determination for Off-Targets: For the identified off-target kinases, full dose-response curves are generated to determine their respective IC50 values.
-
Selectivity Score Calculation: The selectivity of the inhibitor is often expressed as the ratio of the IC50 for the off-target kinase to the IC50 for BTK.
Visualizing the Mechanisms
To further elucidate the context of this compound and fenebrutinib's action, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for assessing BTK inhibition.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. gene.com [gene.com]
- 3. roche.com [roche.com]
- 4. Unique kinetic and mechanistic features of fenebrutinib, a highly selective, noncovalent BTK inhibitor with long residence time in clinical trials for multiple sclerosis - American Chemical Society [acs.digitellinc.com]
- 5. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. dialogorochecac.com [dialogorochecac.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fenebrutinib - Wikipedia [en.wikipedia.org]
- 11. New preclinical this compound data demonstrated superior brain penetration and potency [sanofi.com]
Tolebrutinib Demonstrates Superior CNS Target Engagement in Non-Human Primates Compared to Other BTK Inhibitors
A comparative analysis of tolebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, reveals its enhanced central nervous system (CNS) penetration and target engagement in non-human primate (NHP) models when compared to other BTK inhibitors in clinical development, such as evobrutinib and fenebrutinib. This superior profile suggests a potential advantage for this compound in treating neuroinflammatory conditions like multiple sclerosis, where targeting BTK in the CNS is believed to be crucial.
This compound's efficacy in reaching and inhibiting its target in the CNS has been substantiated through rigorous preclinical studies.[1][2] This guide provides a detailed comparison of this compound with other BTK inhibitors, presenting key experimental data, methodologies, and an overview of the relevant signaling pathways.
Comparative Efficacy in Non-Human Primates
Pharmacokinetic and pharmacodynamic studies in cynomolgus macaques, a relevant NHP model, have been instrumental in differentiating the CNS activity of various BTK inhibitors. The data consistently highlights this compound's ability to achieve cerebrospinal fluid (CSF) concentrations that exceed the levels required for substantial target inhibition, a feat not observed with comparator molecules at similar dosages.[1][3]
Data Presentation
The following tables summarize the key quantitative data from comparative studies of this compound, evobrutinib, and fenebrutinib.
Table 1: In Vitro Potency and Kinase Kinetics
| Compound | Cellular IC50 (nM) | Kinase Reaction Rate (k_inact/K_i) (μM⁻¹s⁻¹) |
| This compound | 0.7[1][3] | 4.37[1][2] |
| Evobrutinib | 33.5[1][3] | 0.068[1][2] |
| Fenebrutinib | 2.9[1][3] | 0.00245[1][2] |
Table 2: Pharmacokinetics in Cynomolgus Macaque CSF (10 mg/kg oral dose)
| Compound | CSF Exposure (ng/mL) | Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | Exceeds IC90 in CSF? |
| This compound | 4.8[1][2] | 0.40[1][2] | Yes[1][3] |
| Evobrutinib | 3.2[1][2] | 0.13[1][2] | No[1][3] |
| Fenebrutinib | 12.9[1][2] | 0.15[1][2] | No[1][3] |
Experimental Protocols
The validation of this compound's target engagement relies on a series of well-defined experimental protocols. Below are detailed methodologies for the key experiments cited in the comparative studies.
Non-Human Primate Pharmacokinetic Study
-
Animal Model: Cynomolgus macaques (Macaca fascicularis) are used as a translational model due to their physiological similarity to humans.
-
Dosing: A single oral dose of 10 mg/kg of this compound, evobrutinib, or fenebrutinib is administered to the animals.
-
Sample Collection: Cerebrospinal fluid (CSF) is collected from the cisterna magna at specified time points post-dosing. Blood samples are also collected to determine plasma concentrations.
-
Analysis: The concentrations of the respective BTK inhibitors in CSF and plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Interpretation: The CSF concentrations are compared to the in vitro IC90 values to determine if therapeutically relevant levels of the drug have crossed the blood-brain barrier. The Kp,uu is calculated to assess the extent of unbound drug partitioning into the brain.
In Vitro Kinase Assay
-
Objective: To determine the rate at which the inhibitor inactivates the BTK enzyme.
-
Method: A biochemical assay is performed using recombinant human BTK protein. The inhibitor is incubated with the enzyme, and the kinase activity is measured over time using a validated method such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Parameters Measured: The key parameters determined are the inactivation rate constant (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_i). The ratio of these two values (k_inact/K_i) provides a measure of the inhibitor's efficiency.
Cellular BTK Occupancy Assay
-
Objective: To measure the extent to which the BTK inhibitor binds to its target within a cellular context.
-
Method: A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.
-
Cells expressing BTK (e.g., peripheral blood mononuclear cells) are treated with the BTK inhibitor.
-
The cells are then lysed, and the lysate is incubated with a fluorescently labeled probe that binds to the active site of BTK.
-
A labeled antibody that binds to a different epitope on BTK is also added.
-
If the inhibitor is bound to BTK, it prevents the binding of the fluorescent probe, resulting in a low FRET signal. Conversely, if BTK is unoccupied, the probe binds, bringing the two fluorescent labels into proximity and generating a high FRET signal.
-
-
Data Analysis: The FRET signal is measured using a plate reader, and the percentage of BTK occupancy is calculated by comparing the signal from treated cells to that of untreated controls.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Simplified BTK Signaling Pathway.
References
Head-to-Head Comparison of BTK Inhibitors in Preclinical Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in multiple sclerosis (MS), with several small molecule inhibitors advancing through clinical development. These agents promise a dual mechanism of action, targeting both peripheral B cell activation and central nervous system (CNS)-resident myeloid cells, including microglia, which are implicated in the progressive pathology of MS.[1] This guide provides a head-to-head comparison of key BTK inhibitors—evobrutinib, tolebrutinib, fenebrutinib, and remibrutinib—based on their performance in animal models of MS, primarily experimental autoimmune encephalomyelitis (EAE).
Mechanism of Action: Targeting a Key Signaling Node
BTK is a non-receptor tyrosine kinase crucial for the signaling pathways of the B cell receptor (BCR) and the Fc receptor (FcR).[2] In B cells, BTK activation is essential for their proliferation, differentiation, and production of autoantibodies and pro-inflammatory cytokines.[3] In myeloid cells like macrophages and microglia, BTK is involved in their activation and subsequent release of inflammatory mediators.[3] By inhibiting BTK, these drugs can potentially quell the autoimmune response in the periphery and modulate the chronic neuroinflammation within the CNS that drives disease progression.[1]
Below is a diagram illustrating the central role of BTK in immune cell signaling pathways relevant to MS pathogenesis.
Caption: Simplified BTK signaling pathway in B cells and myeloid cells.
Comparative Efficacy in EAE Models
The EAE model is the most widely used animal model for MS, mimicking many of the inflammatory and demyelinating features of the human disease.[4] The following tables summarize the key findings for evobrutinib, this compound, fenebrutinib, and remibrutinib in various EAE models.
Table 1: In Vitro and Pharmacokinetic Comparison of BTK Inhibitors
| Parameter | This compound | Evobrutinib | Fenebrutinib | Remibrutinib |
| Binding Type | Covalent, Irreversible | Covalent, Irreversible | Non-covalent, Reversible[5] | Covalent, Irreversible[2] |
| In Vitro Potency (IC50) | 0.7 nM [6] | 33.5 nM[6] | 2.9 nM[6] | Potent and highly selective[2] |
| BTK Reaction Rate | ~65x faster than Evobrutinib [6] | Slower than this compound[6] | ~1760x slower association rate than this compound[6] | N/A |
| CNS Penetration (NHP CSF Exposure) | 4.8 ng/mL (Exceeded IC90)[6] | 3.2 ng/mL (Did not reach IC90)[6] | 12.9 ng/mL (Did not reach IC90)[6] | Strong BTK occupancy in the brain[2] |
Data from a head-to-head preclinical study in non-human primates (NHPs) unless otherwise cited.[6]
Table 2: In Vivo Efficacy of BTK Inhibitors in EAE Models
| BTK Inhibitor | EAE Model | Key Findings |
| Evobrutinib | MOG-induced EAE (C57BL/6 mice) | - Dose-dependently reduced clinical severity.[7]- Reduced immune cell infiltration (B cells, T cells, macrophages) in the spinal cord.[7] |
| PLP-induced EAE (SJL/J mice) | - Ameliorated established meningeal inflammation.[8]- Reduced the number of meningeal contrast-enhancing areas on MRI.[8] | |
| This compound | MOG-induced EAE (C57BL/6 mice) | - Significantly reduced clinical score when administered after disease onset.[9]- Modulated the expression of genes associated with disease-associated microglia (DAM).[9] |
| Fenebrutinib | MOG-induced EAE (C57BL/6 mice) | - Prophylactic treatment significantly reduced EAE clinical severity.[10]- Reduced microglial activation in the spinal cord.[11] |
| Remibrutinib | HuMOG-induced EAE | - Dose-dependently reduced neurological symptoms.[2]- High BTK occupancy in both peripheral immune organs and the brain.[2] |
| RatMOG-induced EAE | - Showed efficacy, suggesting inhibition of myeloid cells and microglia contributes to its effect.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the EAE models cited in this guide.
MOG35-55-Induced EAE in C57BL/6 Mice
This is a common model for chronic progressive MS.
-
Animals: Female C57BL/6 mice, typically 8-12 weeks old.
-
Immunization: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide and Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Pertussis Toxin: On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the CNS.[9]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a 0-5 scale: 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.[12]
-
Treatment: BTK inhibitors or vehicle are administered orally, with the dosing regimen (prophylactic or therapeutic) varying between studies.
PLP139-151-Induced EAE in SJL/J Mice
This model is characterized by a relapsing-remitting disease course.
-
Animals: Female SJL/J mice, typically 7-8 weeks old.[8]
-
Immunization: Mice are immunized subcutaneously with an emulsion of Proteolipid Protein (PLP)139-151 peptide and CFA.[8]
-
Clinical Scoring: Daily monitoring and scoring are performed as described for the MOG-induced EAE model.
-
Treatment: Treatment is often initiated after the first relapse to assess the therapeutic potential on established disease.
The following diagram illustrates a generalized experimental workflow for EAE studies.
Caption: Generalized experimental workflow for EAE studies.
Summary and Future Directions
Preclinical data from MS animal models demonstrate that BTK inhibitors are a promising therapeutic class. They effectively ameliorate disease severity by targeting both adaptive and innate immune responses.
-
This compound stands out for its superior in vitro potency and CNS penetration in a head-to-head comparison, exceeding its target IC90 in the cerebrospinal fluid of non-human primates.[6] This suggests a potential advantage in targeting CNS-compartmentalized inflammation.
-
Evobrutinib has shown efficacy in reducing both clinical signs and meningeal inflammation in EAE models, a key feature of progressive MS.[7][8]
-
Fenebrutinib , a reversible inhibitor, has demonstrated the ability to reduce EAE severity and associated microglial activation.[5][11]
-
Remibrutinib has shown dose-dependent efficacy in a B cell-dependent EAE model and also appears to act on myeloid cells and microglia.[2]
While these preclinical findings are encouraging, it is important to note that direct head-to-head comparisons in the same EAE model are limited. The choice of EAE model, antigen, and treatment paradigm can influence the outcomes.[13] The ultimate differentiation between these BTK inhibitors will come from the results of ongoing Phase III clinical trials, which will provide crucial data on their comparative efficacy and safety in individuals with MS.[3] The translation of these preclinical findings, particularly the differences in CNS penetrance and potency, into clinical benefits remains a key area of investigation.
References
- 1. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenebrutinib | MS Trust [mstrust.org.uk]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. mssociety.org.uk [mssociety.org.uk]
- 6. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurology.org [neurology.org]
- 9. neurology.org [neurology.org]
- 10. Bruton Tyrosine Kinase in Lesions of Multiple Sclerosis and 3 of Its Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 12. researchgate.net [researchgate.net]
- 13. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study analysis of Tolebrutinib's effect on disability progression.
A comparative guide for researchers and drug development professionals on the efficacy of tolebrutinib in mitigating disability progression in Multiple Sclerosis, benchmarked against key alternative therapies. This analysis is supported by data from pivotal clinical trials.
This guide provides a detailed cross-study analysis of this compound, an investigational Bruton's tyrosine kinase (BTK) inhibitor, and its effect on disability progression in various forms of Multiple Sclerosis (MS). The data presented is compiled from publicly available results of major clinical trials and is intended for an audience of researchers, scientists, and drug development professionals. We will objectively compare this compound's performance with established and contemporary MS therapies, including ocrelizumab, siponimod, and ofatumumab, with a focus on quantitative outcomes and experimental methodologies.
Mechanism of Action: Targeting B-Cells and Microglia
This compound is an oral, brain-penetrant BTK inhibitor.[1][2] Bruton's tyrosine kinase is a crucial enzyme in the signaling pathways of B-lymphocytes and myeloid cells, such as microglia.[3] By inhibiting BTK, this compound modulates the activation and function of these immune cells, which are implicated in the inflammatory and neurodegenerative processes of MS. This mechanism is thought to address the "smoldering inflammation" within the central nervous system that contributes to disability progression, independent of relapses.[4][5][6]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Efficacy in Non-Relapsing Secondary Progressive MS (nrSPMS)
The HERCULES Phase 3 trial was pivotal in demonstrating this compound's effect on disability progression in a patient population with high unmet need.[1][2][7]
Quantitative Data: HERCULES Trial
| Endpoint | This compound | Placebo | Risk Reduction / Improvement |
| 6-Month Confirmed Disability Progression (CDP) | 22.6% of patients | 30.7% of patients | 31% delay in time to onset (HR: 0.69)[6][8] |
| 6-Month Confirmed Disability Improvement | 10% of patients | 5% of patients | Increased by nearly 2-fold (HR: 1.88)[8] |
Efficacy in Relapsing MS (RMS)
The GEMINI 1 and 2 Phase 3 trials evaluated this compound in patients with relapsing forms of MS. While the primary endpoint of reducing annualized relapse rates was not met compared to the active comparator, teriflunomide, a key secondary endpoint related to disability progression showed a significant effect.[3][4][9]
Quantitative Data: GEMINI 1 & 2 Trials (Pooled Analysis)
| Endpoint | This compound | Teriflunomide | Risk Reduction |
| 6-Month Confirmed Disability Worsening (CDW) | - | - | 29% delay in time to onset (HR: 0.71)[3][4][9] |
Comparative Analysis with Alternative Therapies
To provide context for this compound's efficacy, the following tables summarize disability progression data from the pivotal trials of siponimod, ofatumumab, and ocrelizumab.
Siponimod (EXPAND Trial - SPMS)
| Endpoint | Siponimod | Placebo | Risk Reduction |
| 3-Month Confirmed Disability Progression (CDP) | 26% of patients | 32% of patients | 21% (HR: 0.79) |
| 6-Month Confirmed Disability Progression (CDP) | - | - | 26% (HR: 0.74) |
Ofatumumab (ASCLEPIOS I & II Trials - RMS)
| Endpoint | Ofatumumab | Teriflunomide | Risk Reduction |
| 3-Month Confirmed Disability Worsening (CDW) | 10.9% of patients | 15.0% of patients | 34.4% (HR: 0.656)[10] |
| 6-Month Confirmed Disability Worsening (CDW) | 8.1% of patients | 12.0% of patients | 32.5% (HR: 0.675)[10] |
| 6-Month Progression Independent of Relapse Activity (PIRA) in RDTN* patients | - | - | 56% (HR: 0.44)[11][12] |
*Recently Diagnosed, Treatment-Naïve
Ocrelizumab (OPERA I & II Trials - RMS)
| Endpoint | Ocrelizumab | Interferon beta-1a | Risk Reduction |
| 24-Week Confirmed Disability Progression (CDP) | - | - | 40%[13] |
Experimental Protocols
A generalized workflow for a typical MS clinical trial assessing disability progression is outlined below.
Key Methodologies from Cited Trials
| Trial | HERCULES (this compound) [1][2][6][7] | GEMINI 1 & 2 (this compound) [3][5][9] | EXPAND (Siponimod) [14][15][16][17] | ASCLEPIOS I & II (Ofatumumab) [10][11][12][18][19] | OPERA I & II (Ocrelizumab) [13][20][21][22][23] |
| Patient Population | Non-relapsing SPMS, EDSS 3.0-6.5, no relapses in prior 24 months, evidence of disability progression in prior 12 months. | Relapsing MS, EDSS ≤5.5, ≥1 relapse in prior year or ≥2 in prior 2 years or ≥1 Gd+ lesion in prior year. | SPMS, EDSS 3.0-6.5. | Relapsing MS, EDSS 0-5.5. | Relapsing MS, EDSS 0-5.5. |
| Comparator | Placebo | Teriflunomide 14 mg | Placebo | Teriflunomide 14 mg | Interferon beta-1a 44 µg |
| Primary Endpoint | Time to 6-month Confirmed Disability Progression (CDP) | Annualized Relapse Rate (ARR) | Time to 3-month Confirmed Disability Progression (CDP) | Annualized Relapse Rate (ARR) | Annualized Relapse Rate (ARR) |
| Definition of Disability Progression/Worsening | 6-month CDP: Increase from baseline EDSS of ≥1.0 if baseline ≤5.0, or ≥0.5 if baseline >5.0, sustained for 6 months.[6] | 6-month CDW: Increase from baseline EDSS of ≥1.5 if baseline is 0, ≥1.0 if baseline 0.5-5.5, or ≥0.5 if baseline >5.5, sustained for 6 months.[7] | 3-month CDP: An increase from baseline in EDSS sustained for at least 3 months.[14] | 3/6-month CDW: An increase from baseline in EDSS sustained for at least 3 or 6 months.[18][19] | 24-week CDP: Increase from baseline EDSS of ≥1.0 if baseline ≤5.5, or ≥0.5 if baseline >5.5, sustained for 24 weeks.[20][22] |
| Dosage | This compound 60 mg once daily | This compound 60 mg once daily | Siponimod 2 mg once daily | Ofatumumab 20 mg subcutaneous injection every 4 weeks | Ocrelizumab 600 mg intravenous infusion every 24 weeks |
Conclusion
The cross-study analysis indicates that this compound demonstrates a statistically significant effect in delaying disability progression in both non-relapsing secondary progressive and relapsing forms of multiple sclerosis. In the HERCULES trial, this compound showed a 31% reduction in the risk of 6-month confirmed disability progression compared to placebo in a nrSPMS population, a group with limited treatment options.[6][8] While the GEMINI 1 and 2 trials did not meet their primary endpoint of reducing relapse rates versus teriflunomide in RMS, a pooled analysis of a key secondary endpoint revealed a 29% reduction in the risk of 6-month confirmed disability worsening.[3][4][9]
When compared to other disease-modifying therapies, this compound's effect on disability progression appears to be a key differentiator, particularly given its oral administration. The data from the EXPAND, ASCLEPIOS, and OPERA trials provide a valuable benchmark for the efficacy of siponimod, ofatumumab, and ocrelizumab in their respective patient populations. Direct head-to-head trials would be necessary for a definitive comparison of these agents. The unique mechanism of action of this compound, targeting both B-cells and microglia within the CNS, may offer a novel approach to managing the progressive aspects of MS. Further long-term data will be crucial to fully understand the positioning of this compound in the evolving landscape of MS treatment.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ajmc.com [ajmc.com]
- 3. neurology.org [neurology.org]
- 4. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. Press Release: this compound meets primary endpoint in HERCULES phase 3 study, the first and only to show reduction in disability accumulation in non-relapsing secondary progressive multiple sclerosis [sanofi.com]
- 8. neurologylive.com [neurologylive.com]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. novartis.gcs-web.com [novartis.gcs-web.com]
- 11. Efficacy and safety of ofatumumab in recently diagnosed, treatment-naive patients with multiple sclerosis: Results from ASCLEPIOS I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of ofatumumab in recently diagnosed, treatment-naive patients with multiple sclerosis: Results from ASCLEPIOS I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Long-term efficacy and safety of siponimod in patients with secondary progressive multiple sclerosis: Analysis of EXPAND core and extension data up to >5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Siponimod versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. io.nihr.ac.uk [io.nihr.ac.uk]
- 20. Long-Term Treatment With Ocrelizumab in Patients With Early-Stage Relapsing MS: Nine-Year Data From the OPERA Studies Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Contribution of Relapse-Independent Progression vs Relapse-Associated Worsening to Overall Confirmed Disability Accumulation in Typical Relapsing Multiple Sclerosis in a Pooled Analysis of 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Five-year efficacy outcomes of ocrelizumab in relapsing multiple sclerosis: A propensity-matched comparison of the OPERA studies with other disease-modifying therapies in real-world lines of treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Tolebrutinib's Efficacy in MRI Lesion Reduction: A Comparative Analysis for Drug Development Professionals
A deep dive into the clinical data surrounding tolebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, reveals a significant impact on the reduction of new inflammatory lesions in patients with relapsing multiple sclerosis (MS). This guide provides a comprehensive comparison of this compound's performance against other BTK inhibitors, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This compound, an oral, central nervous system (CNS)-penetrant BTK inhibitor, has demonstrated a dose-dependent reduction in new gadolinium-enhancing (Gd+) T1 lesions and new or enlarging T2 lesions in its Phase 2b clinical trial.[1][2] The 60 mg daily dose proved to be the most effective, showcasing a substantial impact on these key MRI markers of inflammation in MS.[1][2] Long-term extension studies have further supported these findings, indicating a sustained effect on lesion activity over time.[3][4][5]
Comparative Efficacy of BTK Inhibitors on MRI Lesion Reduction
The landscape of BTK inhibitors for MS is expanding, with several candidates in various stages of clinical development. A comparative analysis of their efficacy in reducing MRI lesions is crucial for understanding their potential therapeutic value.
| Drug | Trial | Dosage | Timepoint | Reduction in New Gd+ T1 Lesions | Reduction in New or Enlarging T2 Lesions |
| This compound | Phase 2b (NCT03889639) | 60 mg/day | 12 Weeks | 85% relative reduction vs. placebo[1] | 89% relative reduction vs. placebo[1] |
| Evobrutinib | Phase 2 (NCT02975349) | 75 mg BID | 12-24 Weeks | Significant reduction vs. placebo (Mean lesions: 1.15 vs. 3.85 for placebo)[6][7] | Significant reduction vs. placebo (Rate Ratio: 0.42)[6][7] |
| Fenebrutinib | Phase 2 (FENopta - NCT05119569) | Not Specified | 12 Weeks | 69% reduction vs. placebo[3] | 74% reduction vs. placebo[3] |
Mechanism of Action: Targeting B-Cells and Microglia
This compound's mechanism of action revolves around the inhibition of Bruton's tyrosine kinase, a key enzyme in the signaling pathways of B-lymphocytes and myeloid cells, including microglia.[8][9][10] In multiple sclerosis, both of these cell types are implicated in the inflammatory cascade that leads to demyelination and neurodegeneration. By penetrating the central nervous system, this compound can modulate the activity of these resident immune cells, potentially addressing the chronic inflammation within the brain and spinal cord.[9][11]
Experimental Protocols: A Closer Look at the Clinical Trials
A detailed understanding of the experimental methodologies employed in the clinical trials is essential for a critical evaluation of the data.
This compound: Phase 2b Dose-Finding Study (NCT03889639)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover, dose-finding trial.[1][2]
-
Participants: Adults aged 18-55 years with relapsing multiple sclerosis.[2]
-
Dosage Groups: 5 mg, 15 mg, 30 mg, and 60 mg of this compound administered daily.[1]
-
Primary Efficacy Endpoint: The number of new Gd-enhancing T1 lesions at week 12.[1]
-
Secondary Efficacy Endpoints: The number of new or enlarging T2 lesions.[1]
-
MRI Schedule: MRI scans were performed at screening and every 4 weeks for 16 weeks.[2]
Evobrutinib: Phase 2 Trial (NCT02975349)
-
Study Design: A randomized, double-blind, placebo-controlled trial with an open-label reference arm (dimethyl fumarate).[7][12]
-
Participants: Patients with relapsing multiple sclerosis.[12]
-
Dosage Groups: 25 mg once daily, 75 mg once daily, and 75 mg twice daily.[7][12]
-
Primary Endpoint: Total number of gadolinium-enhancing T1 lesions at weeks 12, 16, 20, and 24.[12]
-
Secondary Endpoints: Annualized relapse rate and change in Expanded Disability Status Scale (EDSS) score.[12]
Fenebrutinib: Phase 2 FENopta Trial (NCT05119569)
-
Study Design: A randomized, double-blind, placebo-controlled study.[13]
-
Participants: Adults aged 18-55 years with relapsing MS.[13]
-
Primary Endpoint: Total number of new gadolinium-enhancing T1 lesions at weeks 4, 8, and 12.[13]
-
Secondary Endpoints: Number of new or enlarging T2-weighted lesions.[13]
References
- 1. neurologylive.com [neurologylive.com]
- 2. gene.com [gene.com]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. Positive Late-Breaking Phase II Data Evaluating Investigational Oral Therapy, Evobrutinib in RMS [prnewswire.com]
- 7. Positive late-breaking phase II data evaluating investigational oral therapy – Consortium of Multiple Sclerosis Centers [mscare.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. roche.com [roche.com]
- 10. mssociety.org.uk [mssociety.org.uk]
- 11. Evobrutinib-Significant-Reduction-in-Slowly-Expanding-Lesions-in-Patients-with-RMS [merckgroup.com]
- 12. Placebo-Controlled Trial of an Oral BTK Inhibitor in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roche’s fenebrutinib shows positive results in Phase 2 FENopta study - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
Navigating the Kinome: A Comparative Guide to the Off-Target Profiles of Tolebrutinib and Other BTK Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a detailed comparison of the off-target kinase profiling of tolebrutinib and other prominent Bruton's tyrosine kinase (BTK) inhibitors, supported by experimental data and methodologies.
Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime therapeutic target for a range of B-cell malignancies and autoimmune diseases. While the on-target efficacy of BTK inhibitors is well-established, their clinical utility and safety profiles are significantly influenced by their off-target activities. This guide delves into the comparative kinase selectivity of this compound, a brain-penetrant BTK inhibitor under investigation for multiple sclerosis, alongside first and second-generation BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib.
Comparative Kinase Inhibition Profile
The selectivity of BTK inhibitors varies considerably, with newer generations generally engineered for greater precision to minimize adverse effects. The following table summarizes the off-target kinase inhibition data for several key BTK inhibitors. A lower number of inhibited off-target kinases typically indicates higher selectivity.
| Inhibitor | Class | Off-Target Kinase Hits (>65% inhibition at 1 µM) | Key Off-Target Families | Notable Clinical Implications of Off-Targets |
| Ibrutinib | First-Generation (Covalent) | High (9.4% of kinome)[1] | TEC, EGFR, SRC, JAK[1][2] | Increased risk of atrial fibrillation, hypertension, bleeding, and diarrhea[3] |
| Acalabrutinib | Second-Generation (Covalent) | Low (1.5% of kinome)[1] | Minimal TEC and EGFR inhibition[2] | Lower incidence of cardiovascular adverse events compared to ibrutinib[4][5] |
| Zanubrutinib | Second-Generation (Covalent) | Moderate (4.3% of kinome)[1] | Less inhibition of TEC and EGFR than ibrutinib | Favorable cardiac safety profile compared to ibrutinib[6][7][8][9] |
| This compound | Second-Generation (Covalent) | Binds to a greater number of kinases than fenebrutinib[1] | Interacts with approximately seven kinases in the Tec family[10] | Favorable tolerability reported in Phase 2b trials for MS |
| Fenebrutinib | Reversible, Non-covalent | Very Low (3 kinases out of 286 tested)[10] | Highly selective for BTK[10] | Under investigation for multiple sclerosis |
| Evobrutinib | Second-Generation (Covalent) | Very Low (2 kinases out of 221 tested with ≥80% inhibition) | Highly selective for BTK | Under investigation for multiple sclerosis |
Note: The data presented is compiled from various studies and assays; direct head-to-head comparisons may vary based on experimental conditions.
Ibrutinib, the first-in-class BTK inhibitor, demonstrates the least selectivity, which is associated with a higher incidence of adverse events due to off-target inhibition of kinases like EGFR and TEC.[1][2] Second-generation inhibitors, acalabrutinib and zanubrutinib, were designed for greater specificity.[4][6] Acalabrutinib, in particular, shows a very low rate of off-target hits in kinome scans.[1] While still more selective than ibrutinib, zanubrutinib has a slightly broader off-target profile than acalabrutinib.[1]
This compound, while described as a selective BTK inhibitor, appears to be less selective than other BTK inhibitors being investigated for multiple sclerosis, such as fenebrutinib.[1] It has been noted to interact with several kinases within the Tec family due to a conserved binding pocket.[10] Fenebrutinib, a reversible inhibitor, and evobrutinib are reported to be highly selective for BTK.[10]
Key Signaling Pathways
To understand the impact of these inhibitors, it is essential to visualize their place in the relevant biological pathways.
Experimental Protocols
The determination of kinase selectivity is a critical step in drug development, typically performed using in vitro kinase profiling assays.
General Protocol for Radiometric Kinase Profiling (e.g., ³³PanQinase™ Assay)
Radiometric assays are a common method for quantifying kinase activity by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Reaction Mixture Preparation: A master mix is prepared containing the kinase of interest, a specific substrate (peptide or protein), and a buffer solution.
-
Compound Addition: The test compounds (e.g., BTK inhibitors) are serially diluted, typically in DMSO, and added to the reaction wells. Control wells with DMSO alone (100% activity) and without enzyme (background) are included.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of non-radioactive ATP and radiolabeled [γ-³³P]-ATP.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by adding a strong acid, such as phosphoric acid (H₃PO₄).
-
Substrate Capture and Washing: The phosphorylated substrate is captured on a filter membrane or plate (e.g., FlashPlates™), and unincorporated [γ-³³P]-ATP is washed away.
-
Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The residual kinase activity for each compound concentration is calculated relative to the control wells, and IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for kinase inhibitor profiling.
Conclusion
The landscape of BTK inhibitors is evolving towards greater selectivity to improve safety and tolerability. While the first-generation inhibitor ibrutinib is effective, its broad off-target activity leads to a range of adverse effects. Second-generation inhibitors like acalabrutinib and zanubrutinib offer a significant improvement in selectivity and, consequently, a more favorable safety profile.
This compound, a newer entrant primarily investigated for multiple sclerosis, is a potent, brain-penetrant BTK inhibitor. The available data suggests it is more selective than ibrutinib but may have a broader off-target profile compared to the most selective BTK inhibitors like fenebrutinib and acalabrutinib. As more comprehensive and direct comparative data becomes available from ongoing and future studies, a clearer picture of this compound's place within the kinome selectivity spectrum will emerge. For researchers and clinicians, a thorough understanding of these off-target profiles is crucial for selecting the most appropriate inhibitor for a given therapeutic indication and for anticipating and managing potential adverse events.
References
- 1. All Bruton’s tyrosine kinase inhibitors have similar efficacy and risks: No - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 3. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Press Release: this compound phase 3 data published in NEJM demonstrate benefit on disability progression in multiple sclerosis [sanofi.com]
- 5. sanofi.com [sanofi.com]
- 6. neurologylive.com [neurologylive.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. ajmc.com [ajmc.com]
- 10. Press Release: this compound regulatory submission accepted for priority review in the US for patients with multiple sclerosis [sanofi.com]
Benchmarking Tolebrutinib's Impact on B-cell Activation Against Standard MS Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic landscape for multiple sclerosis (MS) is continually evolving, with a growing focus on targeted immunomodulatory strategies. B-cells are recognized as central players in the inflammatory cascade of MS.[1][2] This guide provides an objective comparison of a novel therapeutic agent, tolebrutinib, with established B-cell targeting therapies, focusing on their respective impacts on B-cell activation.
This compound is an investigational, orally administered, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor.[3][4] BTK is a critical enzyme in the signaling pathways that govern the activation, proliferation, and survival of B-cells and other immune cells like microglia.[4][5][6] By inhibiting BTK, this compound offers a distinct mechanism of action compared to standard MS therapies that target B-cells through depletion.
Standard B-cell therapies, such as the anti-CD20 monoclonal antibodies ocrelizumab and ofatumumab, function by binding to the CD20 protein on the surface of B-cells, leading to their destruction and removal from circulation.[1][2][7] This guide will delve into the mechanistic differences, present comparative data from clinical studies, and outline the experimental protocols used to generate this evidence.
Mechanism of Action: B-cell Modulation vs. Depletion
This compound: A Modulator of B-cell and Microglial Activity
This compound's primary mechanism involves the irreversible inhibition of Bruton's tyrosine kinase (BTK).[8] BTK is a key component of the B-cell receptor (BCR) signaling pathway.[6][9] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to BTK activation. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB that promote B-cell proliferation, survival, and differentiation.[8][9]
By blocking BTK, this compound effectively disrupts this signaling cascade, thereby preventing B-cell activation without causing widespread cell death.[10] A significant feature of this compound is its ability to cross the blood-brain barrier and exert its effects within the central nervous system (CNS).[4][11] In the CNS, it can modulate the activity of both B-cells and microglia, which are implicated in the chronic, smoldering neuroinflammation that drives disability progression in MS.[3][12][13]
Figure 1: this compound's Inhibition of the B-Cell Receptor Signaling Pathway.
Standard Therapies: Anti-CD20-Mediated B-cell Depletion
In contrast, therapies like ocrelizumab and ofatumumab are monoclonal antibodies that target the CD20 surface protein on B-lymphocytes.[1][14] Binding of these antibodies to CD20 triggers cell death through mechanisms such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[1] This leads to a rapid and sustained depletion of circulating B-cells.[7] While highly effective at reducing relapse rates, this approach does not directly target immune activity within the CNS, as large antibody molecules have limited ability to cross the blood-brain barrier.
Comparative Data on Clinical Endpoints
The following tables summarize key characteristics and clinical trial data for this compound in comparison to a representative standard B-cell therapy, ocrelizumab.
Table 1: Mechanism and Administration
| Feature | This compound | Ocrelizumab (Anti-CD20 mAb) |
| Target | Bruton's Tyrosine Kinase (BTK)[5] | CD20 on B-cells[1] |
| Effect on B-cells | Modulation of activation and proliferation[15] | Depletion[7] |
| CNS Penetration | Yes[4][11] | Limited |
| Administration | Oral, once daily[5] | Intravenous infusion every 6 months[14] |
Table 2: Key Phase III Clinical Trial Data
| Endpoint | This compound (HERCULES & GEMINI Studies) | Ocrelizumab (OPERA I & II, ORATORIO Studies) |
| Annualized Relapse Rate (ARR) | In relapsing MS (GEMINI studies), did not show a statistically significant reduction in ARR compared to teriflunomide.[12][16] | In relapsing MS (OPERA studies), significantly reduced ARR by 46-47% compared to interferon beta-1a. |
| Confirmed Disability Progression (CDP) | In non-relapsing secondary progressive MS (HERCULES study), delayed the time to 6-month CDP by 31% compared to placebo.[11] In relapsing MS, showed a 29% lower risk of disability progression compared to teriflunomide.[12] | In primary progressive MS (ORATORIO study), reduced the risk of 12-week CDP by 24% compared to placebo. |
| MRI Lesion Activity | In a Phase IIb study, a 60mg dose resulted in an 85% relative reduction in new gadolinium-enhancing T1 lesions compared to placebo.[5] | In relapsing MS, reduced the number of new gadolinium-enhancing lesions by 94-95% compared to interferon beta-1a.[1] |
Note: Direct head-to-head trial data for this compound and ocrelizumab is not available. Comparisons are based on results from their respective pivotal trials against placebo or an active comparator.
Experimental Protocols
The data presented are derived from Phase II and Phase III, multicenter, randomized, double-blind, controlled clinical trials. The methodologies employed in these trials are summarized below.
1. Study Design:
-
Randomized Controlled Trial (RCT): Participants are randomly assigned to receive either the investigational drug (e.g., this compound), a placebo, or an active comparator (e.g., teriflunomide, interferon beta-1a). This design minimizes bias in treatment assignment.
-
Double-Blind: Neither the participants nor the investigators know which treatment is being administered. This prevents bias in the assessment of outcomes.
-
Study Population: Trials enroll patients with a confirmed diagnosis of specific MS subtypes (e.g., relapsing-remitting MS, secondary progressive MS, primary progressive MS) based on established criteria such as the McDonald criteria.
2. Key Efficacy Endpoints:
-
Annualized Relapse Rate (ARR): The primary endpoint in trials for relapsing forms of MS, calculated as the total number of confirmed relapses divided by the total number of patient-years in the study.
-
Time to Confirmed Disability Progression (CDP): A primary endpoint in trials for progressive forms of MS. It is defined as an increase in the Expanded Disability Status Scale (EDSS) score that is sustained for a pre-specified period (e.g., 3 or 6 months).
-
MRI Outcomes: The number and volume of new or enlarging T2 hyperintense lesions and the number of gadolinium-enhancing (Gd+) T1 lesions are key secondary endpoints used to measure inflammatory disease activity in the CNS.
3. Safety and Tolerability Assessment:
-
Monitoring and reporting of all adverse events (AEs) and serious adverse events (SAEs).
-
Regular laboratory tests (e.g., liver function tests), vital sign measurements, and physical examinations.
Figure 2: Generalized Workflow of a Phase III MS Clinical Trial.
Therapeutic Rationale and Logical Relationships
The rationale for targeting B-cells in MS stems from their multifaceted role in the disease's pathophysiology. The diagram below illustrates the logical flow from B-cell activity to the clinical manifestations of MS and the interventional points for different therapeutic strategies.
Figure 3: Rationale for B-Cell Targeted Therapies in Multiple Sclerosis.
Conclusion
This compound represents a novel approach to B-cell-directed therapy in multiple sclerosis, functioning through the modulation of B-cell activation via BTK inhibition rather than through cell depletion.[10][15] Its key differentiators include its oral route of administration and its ability to penetrate the central nervous system, potentially targeting the chronic inflammation and microglial activation associated with disease progression.[4][13]
While anti-CD20 therapies have demonstrated profound efficacy in reducing inflammatory activity in relapsing MS, this compound's mechanism may offer a distinct advantage in addressing the progressive aspects of the disease that are less dependent on peripheral relapses.[11][12] The clinical data, particularly from the HERCULES study in non-relapsing secondary progressive MS, suggest that modulating immune cell function within the CNS is a promising strategy.[11][16]
Future research, including long-term extension studies and potentially head-to-head trials, will be crucial to fully elucidate the comparative effectiveness and long-term safety of BTK inhibitors relative to B-cell depleting therapies in the comprehensive management of multiple sclerosis.
References
- 1. B-Cell Therapies in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Press Release: this compound meets primary endpoint in HERCULES phase 3 study, the first and only to show reduction in disability accumulation in non-relapsing secondary progressive multiple sclerosis [sanofi.com]
- 4. iris.univr.it [iris.univr.it]
- 5. This compound | MS Trust [mstrust.org.uk]
- 6. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview: B-Cell Therapy for Multiple Sclerosis [webmd.com]
- 8. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. Press Release: this compound phase 3 data published in NEJM demonstrate benefit on disability progression in multiple sclerosis [sanofi.com]
- 12. progressivemsalliance.org [progressivemsalliance.org]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. The Different Types of B-Cell Therapy for MS [webmd.com]
- 15. ajmc.com [ajmc.com]
- 16. nationalmssociety.org [nationalmssociety.org]
Replicating and validating published in vitro findings for Tolebrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Tolebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, against other relevant alternatives. The information presented is based on published experimental data and is intended to serve as a resource for replicating and validating these findings.
Executive Summary
This compound is a potent, irreversible BTK inhibitor that has demonstrated significant effects on key immune cells implicated in autoimmune diseases. In vitro studies have been crucial in elucidating its mechanism of action and establishing its potency relative to other BTK inhibitors. This guide summarizes the key quantitative findings from these studies, provides detailed experimental protocols for replication, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: In Vitro Performance of BTK Inhibitors
The following tables summarize the key quantitative data from in vitro studies comparing this compound with other BTK inhibitors, namely Evobrutinib and Fenebrutinib.
Table 1: In Vitro Kinase Inhibition
| Parameter | This compound | Evobrutinib | Fenebrutinib | Reference |
| Mechanism | Covalent, Irreversible | Covalent, Irreversible | Reversible | [1][2] |
| IC₅₀ (nM) | 0.7 | 33.5 | 2.9 | [1][2] |
| Kᵢ (nM) | - | - | 4.7 | [2][3] |
| k_inact/Kᵢ (nM⁻¹s⁻¹) | 4.37 x 10⁻³ | 6.82 x 10⁻⁵ | - | [3] |
| Relative Reaction Rate vs. Evobrutinib | ~65x faster | 1x | - | [1][2] |
| Relative Reaction Rate vs. Fenebrutinib | ~1760x faster | - | 1x | [1][2] |
Table 2: Cellular Potency in B-cell Activation Assays
| Parameter | This compound | Evobrutinib | Fenebrutinib | Reference |
| Cellular IC₅₀ (nM) | 0.7 | 34.5 | 2.9 | [3][4] |
Table 3: In Vitro Potency in Different Cell Types
| Cell Type | Parameter | This compound | Reference |
| B cells | IC₅₀ (nM) | 10 | [4] |
| Microglia | IC₅₀ (nM) | 0.7 | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to facilitate the replication and validation of the published findings.
BTK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)[5]
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) peptide)
-
This compound and other BTK inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
-
Prepare Reagents: Dilute the BTK enzyme, substrate, ATP, and inhibitors to their final concentrations in the kinase buffer.
-
Assay Plate Setup:
-
Add 1 µL of inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted BTK enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the BTK activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
B-cell Activation Assay (CD69 Upregulation by Flow Cytometry)
This assay measures the inhibition of B-cell activation by quantifying the expression of the early activation marker CD69 on the cell surface.[8]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a B-cell line (e.g., Ramos cells)
-
RPMI 1640 medium supplemented with 10% FBS
-
B-cell receptor (BCR) stimulus (e.g., anti-IgD antibody)[8]
-
This compound and other BTK inhibitors
-
Fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies
-
Flow cytometer
-
96-well cell culture plates
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture the B-cell line.
-
Inhibitor Treatment: Seed the cells in a 96-well plate and pre-incubate with serial dilutions of the BTK inhibitors or DMSO (vehicle control) for 1-2 hours.
-
B-cell Stimulation: Add the BCR stimulus (e.g., anti-IgD) to the wells to activate the B cells.
-
Incubation: Incubate the plate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the CD19-positive B-cell population.
-
Determine the percentage of CD69-positive cells within the B-cell gate for each treatment condition.
-
Calculate the percent inhibition of CD69 upregulation and determine the IC₅₀ value.
-
Microglia Activation Assay (TNF-α Release by ELISA)
This assay assesses the effect of BTK inhibitors on the inflammatory response of microglia by measuring the release of the pro-inflammatory cytokine TNF-α.[10]
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
DMEM/F12 medium supplemented with 10% FBS
-
This compound and other BTK inhibitors
-
Human or mouse TNF-α ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
-
Cell Culture: Culture the microglia in 96-well plates until they reach the desired confluence.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the BTK inhibitors or DMSO (vehicle control) for 1-2 hours.
-
Microglia Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α.
-
Determine the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percent inhibition of TNF-α release and determine the IC₅₀ value.
-
Mandatory Visualizations
BTK Signaling Pathway in B-cells
Caption: BTK signaling pathway in B-cells and the inhibitory action of this compound.
Experimental Workflow for In Vitro Comparison of BTK Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor this compound Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. Whole blood B cell activation [sanquin.org]
- 9. From Bone to Flow: Comprehensive Flow Cytometry Protocol for Profiling B Cell Populations in Mouse Bone Marrow [protocols.io]
- 10. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipopolysaccharide induces inflammatory microglial activation through CD147-mediated matrix metalloproteinase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Validation of Tolebrutinib's Mechanism in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tolebrutinib's performance with other Bruton's tyrosine kinase (BTK) inhibitors, supported by experimental data from studies on primary human cells. This compound is an investigational covalent BTK inhibitor designed for high potency and central nervous system (CNS) penetration.[1][2] Its mechanism revolves around the irreversible inhibition of BTK, a crucial enzyme in the signaling pathways of B-cells and myeloid cells like microglia.[3][4][5]
Comparative Performance of BTK Inhibitors
The following tables summarize key quantitative data comparing this compound with other BTK inhibitors, evobrutinib and fenebrutinib, which are also in clinical development.
| Parameter | This compound | Evobrutinib | Fenebrutinib | Reference |
| Mechanism of Action | Covalent, Irreversible | Covalent, Irreversible | Reversible | [1] |
| Cellular IC50 (B-cell activation) | 0.7 nM | 33.5 nM | 2.9 nM | [1][6] |
| In vitro Kinase Reaction Rate with BTK | ~65x faster than evobrutinib, ~1760x faster than fenebrutinib | - | - | [1][7] |
| BTK Occupancy in Ramos B cells (IC90) | 2 nM | Not specified | Not specified | [8] |
| Inhibition of CD69 expression in human whole blood (IC50) | 10 nM | Not specified | Not specified | [8] |
Table 1: In Vitro and Cellular Potency Comparison. This table highlights this compound's high potency in inhibiting BTK in cellular assays.
| Parameter | This compound | Evobrutinib | Fenebrutinib | Reference |
| Dosing (Phase 1) | Single doses up to 120 mg; multiple doses up to 90 mg daily for 10 days | Not specified | Not specified | [8] |
| BTK Occupancy in Peripheral Blood | >75% mean occupancy achieved and maintained at all daily doses (7.5-90 mg) by day 10. >95% with single 60 mg and 120 mg doses. | Not specified | Not specified | [8] |
| CSF Exposure | Confirmed at 120 mg single dose, exceeding the cellular IC90. | Failed to reach IC50 in non-human primate CSF. | Failed to reach IC50 in non-human primate CSF. | [2][8] |
Table 2: Pharmacodynamic and CNS Penetration Comparison. This table summarizes the in vivo target engagement and CNS exposure of the compared BTK inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of BTK and the general workflow for key validation experiments.
Caption: BTK Signaling Pathway in B-Cells.
Caption: Key Experimental Workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These represent generalized protocols and may be adapted based on specific experimental goals.
In Vitro BTK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of BTK.
-
Reagents and Materials :
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound and other BTK inhibitors
-
ADP-Glo™ Kinase Assay kit (for detection)
-
384-well plates
-
-
Procedure :
-
Prepare serial dilutions of the BTK inhibitors in the kinase buffer.
-
In a 384-well plate, add the inhibitor solution.
-
Prepare a master mix containing the BTK enzyme and the peptide substrate in kinase buffer.
-
Add the enzyme/substrate mix to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescence signal is proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular B-Cell Activation Assay (CD69 Expression)
This assay assesses the ability of an inhibitor to block B-cell activation in a cellular context.
-
Reagents and Materials :
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated B-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
B-cell stimulus (e.g., anti-IgM F(ab')₂ fragments)
-
This compound and other BTK inhibitors
-
Fluorescently labeled anti-CD19 and anti-CD69 antibodies
-
Flow cytometer
-
-
Procedure :
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the BTK inhibitors to the wells and pre-incubate for a specified time (e.g., 1-2 hours).
-
Stimulate the B-cells by adding anti-IgM to the wells. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled anti-CD19 and anti-CD69 antibodies.
-
Acquire the data on a flow cytometer, gating on the CD19-positive B-cell population.
-
Analyze the expression of CD69 on the B-cells to determine the level of activation.
-
Calculate IC50 values based on the inhibition of CD69 upregulation.
-
BTK Occupancy Assay (ELISA-based)
This assay measures the percentage of BTK enzyme that is bound by a covalent inhibitor in cells.
-
Reagents and Materials :
-
PBMCs from subjects treated with a covalent BTK inhibitor
-
Cell lysis buffer
-
ELISA plates coated with an anti-BTK capture antibody
-
Biotinylated irreversible BTK probe (to detect free, unoccupied BTK)
-
Streptavidin-HRP
-
TMB substrate
-
Plate reader
-
-
Procedure :
-
Isolate PBMCs from blood samples collected at various time points after drug administration.
-
Lyse the cells to release intracellular proteins, including BTK.
-
Add the cell lysates to the wells of the anti-BTK antibody-coated ELISA plate and incubate to capture total BTK.
-
Wash the plate to remove unbound proteins.
-
To measure free BTK, add a biotinylated irreversible BTK probe that will bind to the unoccupied active site of the captured BTK.
-
Wash away the excess probe.
-
Add streptavidin-HRP, which will bind to the biotinylated probe.
-
Wash the plate and add TMB substrate. The color development is proportional to the amount of free BTK.
-
Measure the absorbance using a plate reader.
-
A separate assay is performed without the probe to measure total BTK (using a detection antibody).
-
BTK occupancy is calculated as: (1 - [Free BTK / Total BTK]) x 100%.
-
References
- 1. promega.com [promega.com]
- 2. In Vitro BTK Binding Assays [bio-protocol.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. iris.univr.it [iris.univr.it]
- 5. This compound | MS Trust [mstrust.org.uk]
- 6. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Personal protective equipment for handling Tolebrutinib
Essential Safety and Handling Guide for Tolebrutinib
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection.[1][2] |
| Hands | Protective Gloves | Use appropriate chemical-resistant gloves. |
| Skin and Body | Impervious Clothing | Wear a lab coat or other protective clothing that is impervious to chemicals.[1][2] |
| Respiratory | Suitable Respirator | Use a respirator when there is a risk of inhaling dust, aerosols, or vapors.[1][2] |
Safe Handling and Storage Protocols
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid all direct contact with the substance, including skin and eye contact.[1]
-
Take measures to prevent the formation of dust and aerosols during handling.[1]
Storage:
-
Keep the container tightly sealed when not in use.[1]
-
Store in a cool and well-ventilated location.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
For optimal stability, store this compound powder at -20°C and solutions in solvent at -80°C.[1]
Emergency Procedures
Accidental Release: In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate personnel from the affected area.[2][3]
-
Ventilate: Ensure the area is adequately ventilated.[1][2][3]
-
Don PPE: Before addressing the spill, put on full personal protective equipment, including a respirator.[1][2][3]
-
Containment: Prevent the spill from spreading and keep it away from drains and water sources.[1][2][3]
-
Clean-up:
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[1][2]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[2][3] |
| Skin Contact | Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and seek medical attention.[2][3] |
| Eye Contact | Immediately flush the eyes with large amounts of water, holding the eyelids apart. Remove contact lenses if present and easy to do so. Seek prompt medical attention.[2][3] |
| Ingestion | If the person is conscious, wash their mouth out with water. Do not induce vomiting unless instructed to by medical personnel. Seek immediate medical attention.[3] Never give anything by mouth to an unconscious person.[3] |
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste. Dispose of these materials in accordance with all applicable local, state, and federal regulations.[1][2]
Visualized Workflow for Safe Handling of this compound
Caption: Step-by-step safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
